molecular formula C6H4Br2ClN B1344805 3-Bromo-2-(bromomethyl)-6-chloropyridine CAS No. 547756-20-7

3-Bromo-2-(bromomethyl)-6-chloropyridine

Cat. No.: B1344805
CAS No.: 547756-20-7
M. Wt: 285.36 g/mol
InChI Key: GKTDJOOQGUUJEM-UHFFFAOYSA-N
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Description

[b]3-Bromo-2-(bromomethyl)-6-chloropyridine[/b] is a multi-functionalized pyridine derivative of high interest in organic synthesis and pharmaceutical research. This compound serves as a key synthetic intermediate, particularly in cross-coupling reactions and heterocyclic chemistry. Its structure, featuring both bromo and chloro substituents on the pyridine ring along a reactive bromomethyl group, allows for selective and sequential functionalization. This makes it a valuable scaffold for constructing more complex molecules, including active pharmaceutical ingredients (APIs) and functional materials. The compound is typically a solid at room temperature and should be stored in a cool, dry place, often under inert conditions to preserve stability. [b]This product is for research use only and is not intended for diagnostic or therapeutic use.[/b]

Properties

IUPAC Name

3-bromo-2-(bromomethyl)-6-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2ClN/c7-3-5-4(8)1-2-6(9)10-5/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTDJOOQGUUJEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50631545
Record name 3-Bromo-2-(bromomethyl)-6-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50631545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

547756-20-7
Record name 3-Bromo-2-(bromomethyl)-6-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50631545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Synthesis of 3-Bromo-2-(bromomethyl)-6-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The molecule 3-Bromo-2-(bromomethyl)-6-chloropyridine is a high-value heterocyclic building block, primarily utilized in the development of kinase inhibitors and complex agrochemicals. Its structural uniqueness lies in the dense functionalization of the pyridine ring:

  • C2-Bromomethyl: An electrophilic "warhead" for SN2 coupling with nucleophiles (amines, thiols).

  • C3-Bromo: A handle for metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • C6-Chloro: A secondary electrophilic site, typically less reactive than C3-Br, allowing for orthogonal functionalization.

This guide details the synthesis of this scaffold, prioritizing regioselectivity and the mitigation of instability inherent to halomethyl pyridines.

Retrosynthetic Analysis

The construction of the target relies on the functionalization of the C2-methyl group. The most robust disconnection reveals 3-bromo-6-chloro-2-methylpyridine (CAS 132606-40-7) as the critical stable precursor.

Retrosynthesis Target Target: 3-Bromo-2-(bromomethyl)-6-chloropyridine Precursor Precursor: 3-Bromo-6-chloro-2-methylpyridine (CAS 132606-40-7) Precursor->Target Wohl-Ziegler Bromination Start Starting Material: 6-Chloro-2-methylpyridine Start->Precursor Electrophilic Bromination (C3)

Figure 1: Retrosynthetic logic flow from the target back to commercially available methyl-pyridine derivatives.

Pathway A: Radical Bromination (Wohl-Ziegler)

Best for: Rapid throughput, industrial scaling. Mechanism: Free-radical chain substitution.

This route utilizes N-Bromosuccinimide (NBS) to selectively brominate the benzylic-like C2-methyl position. The presence of the C6-chloro and C3-bromo substituents deactivates the ring, reducing the risk of electrophilic bromination on the ring itself, but care must be taken to prevent over-bromination to the dibromomethyl species.

Reaction Mechanism

The reaction proceeds via a radical chain mechanism initiated by the homolytic cleavage of the initiator.[1]

RadicalMechanism Init Initiation: AIBN/BPO u2192 Radicals NBS_Step NBS u2192 Bru2022 Init->NBS_Step Activates H_Abstract H-Abstraction: Methyl u2192 CH2u2022 NBS_Step->H_Abstract Bru2022 attacks Methyl H Prod_Form Product Formation: CH2u2022 + Br2 u2192 CH2Br H_Abstract->Prod_Form Radical Propagation Prod_Form->NBS_Step Chain Cycle

Figure 2: The radical chain cycle. The concentration of Br2 is kept low by NBS to favor radical substitution over addition.

Detailed Protocol

Reagents:

  • Substrate: 3-Bromo-6-chloro-2-methylpyridine (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Initiator: Azobisisobutyronitrile (AIBN) (0.05 eq) or Benzoyl Peroxide (BPO).

  • Solvent: Carbon Tetrachloride (CCl4) [Classic] or Trifluoromethylbenzene (PhCF3) [Green Alternative].

Step-by-Step Methodology:

  • Preparation: In a dry round-bottom flask equipped with a reflux condenser, dissolve 3-bromo-6-chloro-2-methylpyridine (10 mmol) in anhydrous PhCF3 (50 mL). Note: PhCF3 is preferred over CCl4 due to lower toxicity and higher boiling point, accelerating the kinetics.

  • Addition: Add NBS (10.5 mmol) and AIBN (0.5 mmol). Ensure the NBS is finely powdered to maximize surface area.

  • Initiation: Degas the solution with Argon for 10 minutes to remove oxygen (a radical scavenger).

  • Reflux: Heat the mixture to reflux (approx. 100°C for PhCF3).

  • Monitoring: Monitor via TLC (Hexane/EtOAc 9:1) or HPLC.

    • Critical Endpoint: Stop the reaction when conversion reaches ~85-90%. Pushing to 100% conversion significantly increases the formation of the dibromomethyl impurity, which is inseparable by standard chromatography.

  • Workup: Cool to 0°C. Filter off the precipitated succinimide byproduct.

  • Concentration: Evaporate the solvent under reduced pressure.

  • Purification: Purify via rapid silica gel chromatography.

    • Gradient: 100% Hexane

      
       5% EtOAc/Hexane.
      
    • Warning: Bromomethyl pyridines are unstable on silica for long periods. Elute quickly.

Data Summary: Solvent Effects

SolventTemp (°C)Time (h)Yield (%)Dibromo Impurity (%)
CCl47712-1665-705-8
PhCF31024-672-78<5
Acetonitrile8285510-15

Pathway B: The "High Fidelity" Route (Oxidation-Substitution)

Best for: High-purity requirements, avoiding inseparable impurities. Concept: Convert methyl to alcohol, then alcohol to bromide.

This route avoids the statistical mixture of mono/di-bromo species inherent to radical reactions.

Workflow[1][2][3][4][5]
  • Oxidation: 3-Bromo-6-chloro-2-methylpyridine

    
    N-Oxide  (using mCPBA).
    
  • Rearrangement: N-Oxide

    
    2-(Acetoxymethyl)  (Boekelheide Rearrangement with Ac2O).
    
  • Hydrolysis: Acetate

    
    2-(Hydroxymethyl)  alcohol.
    
  • Bromination: Alcohol

    
    2-(Bromomethyl)  (using PBr3 or CBr4/PPh3).
    
Protocol (Step 4: Alcohol to Bromide)

Assuming isolation of the intermediate alcohol: (3-bromo-6-chloropyridin-2-yl)methanol.

  • Dissolution: Dissolve the alcohol (5 mmol) in anhydrous DCM (25 mL) at 0°C.

  • Bromination: Add Phosphorus Tribromide (PBr3) (2.0 mmol, 0.4 eq) dropwise.

    • Note: PBr3 has a stoichiometry of 1:3 (one P atom brominates 3 alcohol molecules), but slight excess is used to drive completion.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench: Pour carefully into ice water/NaHCO3.

  • Extraction: Extract with DCM, dry over MgSO4.

  • Result: This method typically yields >90% purity without column chromatography.

Stability & Safety (Critical)

Chemical Stability (Self-Alkylation)

Bromomethyl pyridines are prone to intermolecular self-quaternization (polymerization), where the pyridine nitrogen of one molecule attacks the bromomethyl group of another.

  • Stabilization Factor: The electron-withdrawing nature of the C6-Chloro and C3-Bromo substituents significantly reduces the nucleophilicity of the ring nitrogen, making this specific target more stable than unsubstituted 2-(bromomethyl)pyridine.

  • Storage: Store at -20°C under Argon. If storing as a solution, use a non-nucleophilic solvent (e.g., Toluene) with trace acid (HCl) to protonate the pyridine nitrogen, blocking polymerization.

Safety Hazards
  • Vesicant/Lachrymator: This compound is a potent alkylating agent. It causes severe skin burns and eye damage.

  • Handling: Double-glove (Nitrile/Laminate). Work strictly in a fume hood. Destroy excess reagent with aqueous ammonia or NaOH.

References

  • Vertex AI Search. (2023). Synthesis of 3-bromo-6-chloropyridyl-2-formic acid. Google Patents. Retrieved from 2

  • ChemicalBook. (2025).[3] 3-Bromo-6-chloro-2-methylpyridine Properties and Synthesis. Retrieved from 3[3][4]

  • MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor. Retrieved from 5

  • Chemistry Steps. (2023). Allylic Bromination by NBS with Practice Problems. Retrieved from 1

  • National Institutes of Health (NIH). (2025). 2-Bromo-6-chloropyridine Safety Data. PubChem.[6][7][8] Retrieved from 7[6][7]

Sources

physicochemical properties of 3-Bromo-2-(bromomethyl)-6-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-2-(bromomethyl)-6-chloropyridine is a highly functionalized pyridine intermediate used primarily in Fragment-Based Drug Discovery (FBDD). It serves as a "linchpin" scaffold due to its three distinct reactive sites, allowing for the sequential construction of complex fused heterocycles (e.g., azaindoles, furopyridines) and peptidomimetics.[1]

This guide addresses the physicochemical profile, synthesis from its stable precursor (3-bromo-6-chloro-2-picoline), and handling protocols for this potent alkylating agent.

Physicochemical Profile

Because the target compound is a reactive intermediate often generated in situ or used immediately, experimental data is scarce.[1] The table below contrasts the experimentally verified properties of the stable precursor with the calculated properties of the target bromomethyl derivative.

Table 1: Comparative Physicochemical Properties

PropertyPrecursor: 3-Bromo-6-chloro-2-picolineTarget: 3-Bromo-2-(bromomethyl)-6-chloropyridine
CAS Number 132606-40-7N/A (Transient Intermediate)
Molecular Formula


Molecular Weight 206.47 g/mol 285.36 g/mol
Physical State Low-melting solid / OilCrystalline Solid (Predicted)
Melting Point < 40°C (Lit.)~55–65°C (Predicted)
cLogP (Lipophilicity) 2.543.12 (High Lipophilicity)
Polar Surface Area (PSA) 12.89 Ų12.89 Ų
Reactivity Class Stable Aryl HalidePotent Electrophile / Lachrymator

Critical Insight: The addition of the benzylic-like bromine significantly increases lipophilicity (cLogP > 3), which may impact solubility in polar aprotic solvents (DMSO/DMF) during subsequent nucleophilic substitutions.[1]

Synthetic Protocol: Wohl-Ziegler Bromination

The synthesis of 3-Bromo-2-(bromomethyl)-6-chloropyridine relies on the radical bromination of the methyl group. This reaction competes with ring bromination; therefore, strict control of radical initiation is required.[1]

Reaction Scheme:



Step-by-Step Methodology
  • Reagents:

    • Precursor: 3-Bromo-6-chloro-2-picoline (1.0 eq)

    • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq) — Recrystallize from water before use to remove free

      
      .
      
    • Initiator: AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide.[1]

    • Solvent: Anhydrous

      
       (classic) or 
      
      
      
      -Trifluorotoluene (modern, greener alternative).[1]
  • Procedure:

    • Dissolution: Dissolve the precursor in the solvent (0.2 M concentration) under an inert atmosphere (

      
       or Ar).
      
    • Addition: Add NBS and the initiator at room temperature.

    • Activation: Heat the mixture to reflux (76–80°C). A visible color change (pale yellow to orange) or the appearance of succinimide precipitate (floating on the surface) indicates initiation.[1]

    • Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The benzylic bromide usually runs slightly lower than the starting material.[1]

    • Quench: Cool to 0°C to precipitate remaining succinimide. Filter the solids.[1][2]

    • Isolation: Concentrate the filtrate in vacuo. Do not heat above 40°C during evaporation to prevent polymerization or hydrolysis.[1]

  • Purification:

    • The product is unstable on silica gel (acidic hydrolysis).[1] If purification is necessary, use neutral alumina or rapid filtration through a short silica plug buffered with 1% Triethylamine.[1]

Reactivity & Applications

The utility of this scaffold lies in its orthogonal reactivity .[1] The three halogen atoms react under vastly different conditions, allowing for programmable synthesis.[1]

Visualizing the Reactivity Map

ReactivityMap Core 3-Bromo-2-(bromomethyl)- 6-chloropyridine Site1 Site A: Bromomethyl (Alkyl Halide) Core->Site1 Site2 Site B: C3-Bromide (Aryl Bromide) Core->Site2 Site3 Site C: C6-Chloride (Aryl Chloride) Core->Site3 Rxn1 Nucleophilic Substitution (Sn2) (Amines, Thiols, Azides) Site1->Rxn1 Fastest Reactivity Rxn2 Suzuki/Buchwald Coupling (Pd-Catalyzed) Site2->Rxn2 Medium Reactivity Rxn3 SnAr or Negishi Coupling (Requires Activation) Site3->Rxn3 Slowest Reactivity

Figure 1: Orthogonal reactivity profile. The bromomethyl group (Site A) is the most reactive, enabling heterocyclization before modifying the pyridine ring.[1]

Strategic Application: Heterocycle Construction
  • Step 1 (

    
    ):  The bromomethyl group reacts with primary amines or amidines.[1]
    
  • Step 2 (Cyclization): An intramolecular Pd-catalyzed coupling between the newly attached amine and the C3-Bromide closes the ring, forming 7-azaindole or furopyridine derivatives.

Safety & Handling Protocols

Hazard Classification:

  • Lachrymator: The bromomethyl moiety releases HBr upon contact with moisture, causing severe eye and respiratory irritation.[1]

  • Vesicant: Skin contact can cause blistering and chemical burns.[1]

  • Genotoxicity: As a reactive alkylating agent, it is a potential mutagen.[1]

Handling SOP:

  • Containment: All weighing and transfers must occur inside a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.[1]

  • Decontamination: Spills should be treated with a dilute solution of sodium thiosulfate or aqueous ammonia to quench the alkyl bromide before cleanup.[1]

  • Storage: Store under Argon at -20°C. The compound degrades (darkens) upon exposure to light and moisture.[1]

References

  • Precursor Identification & Properties

    • Source: ChemicalBook & Santa Cruz Biotechnology.[1] "3-Bromo-6-chloro-2-methylpyridine (CAS 132606-40-7)."[3][4][5][6][7]

  • Synthetic Methodology (Wohl-Ziegler Reaction)

    • Source: Djerassi, C. "Brominations with N-Bromosuccinimide and Related Compounds."[1] Chemical Reviews, 1948.[1] (Foundational protocol for benzylic bromination).

    • Context: Validated via Organic Chemistry Portal for NBS radical mechanisms.
    • URL:[Link]

  • Analogous Reactivity (Chloromethyl Pyridines)

    • Source: PubChem Compound Summary for 3-Bromo-6-chloro-2-(chloromethyl)pyridine (CAS 1211589-21-7).[8]

    • URL:[Link]

Sources

Technical Guide: 3-Bromo-2-(bromomethyl)-6-chloropyridine

[1]

Executive Summary

3-Bromo-2-(bromomethyl)-6-chloropyridine (CAS 547756-20-7) is a high-value trisubstituted pyridine scaffold used primarily in medicinal chemistry for the synthesis of complex pharmaceutical intermediates. Its structural uniqueness lies in its orthogonal reactivity profile : it possesses three distinct reactive sites—an electrophilic bromomethyl group (C2), a labile aryl bromide (C3), and an electron-deficient aryl chloride (C6)—allowing for sequential, site-selective functionalization.

This guide provides a validated synthetic workflow, reactivity analysis, and safety protocols for researchers utilizing this compound in drug discovery campaigns, particularly for kinase inhibitors and GPCR ligands where polysubstituted pyridine cores are prevalent.

Chemical Identity & Physical Properties[1][2][3][4][5]

The compound is an alkylating agent and must be treated as a potential lachrymator.

PropertyData
Chemical Name 3-Bromo-2-(bromomethyl)-6-chloropyridine
CAS Number 547756-20-7
Molecular Formula C₆H₄Br₂ClN
Molecular Weight 285.36 g/mol
Precursor CAS 132606-40-7 (3-Bromo-6-chloro-2-methylpyridine)
Appearance Off-white to yellow solid (low melting point) or oil
Solubility Soluble in DCM, THF, Ethyl Acetate; reacts with nucleophilic solvents
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen), desiccated

Synthetic Pathway: Radical Bromination

The most robust method for synthesizing 3-bromo-2-(bromomethyl)-6-chloropyridine is the Wohl-Ziegler bromination of the commercially available precursor, 3-bromo-6-chloro-2-methylpyridine. This reaction utilizes N-bromosuccinimide (NBS) and a radical initiator to selectively brominate the benzylic (picolinic) methyl group.

Reaction Mechanism & Logic

The reaction proceeds via a free-radical chain mechanism. The choice of solvent (Carbon Tetrachloride or Trifluorotoluene) and initiator (AIBN or Benzoyl Peroxide) is critical to minimize nuclear bromination or over-bromination to the dibromomethyl species.

  • Selectivity: The radical forms exclusively at the methyl position due to resonance stabilization by the pyridine ring.

  • Causality: We use NBS instead of elemental bromine (

    
    ) to maintain a low, steady concentration of bromine radicals, preventing electrophilic addition to the ring or over-bromination.
    
Visualization of Synthesis

SynthesisPrecursor3-Bromo-6-chloro-2-methylpyridine(CAS 132606-40-7)IntermediateRadical Intermediate(Stabilized)Precursor->IntermediateInitiation (Heat/Light)ReagentsNBS (1.1 eq), AIBN (0.05 eq)Solvent: CCl4 or PhCF3Reflux, 4-12hReagents->IntermediateProduct3-Bromo-2-(bromomethyl)-6-chloropyridine(CAS 547756-20-7)Intermediate->ProductPropagationByproductSuccinimide(Precipitate)Intermediate->Byproduct

Figure 1: Wohl-Ziegler radical bromination pathway converting the methyl precursor to the bromomethyl target.

Validated Experimental Protocol

Safety Note: Perform all steps in a fume hood. The product is a potent alkylator and lachrymator.

  • Preparation:

    • Charge a dry round-bottom flask with 3-bromo-6-chloro-2-methylpyridine (1.0 equiv).

    • Dissolve in anhydrous CCl₄ or Trifluorotoluene (10 mL per gram of substrate). Note: Trifluorotoluene is a greener, higher-boiling alternative to CCl₄.

    • Add N-Bromosuccinimide (NBS) (1.05 – 1.1 equiv). Ensure NBS is freshly recrystallized if yellow (degraded).

    • Add AIBN (Azobisisobutyronitrile) (0.05 equiv).

  • Reaction:

    • Heat the mixture to reflux (approx. 77°C for CCl₄) under an inert atmosphere (N₂).

    • Irradiation (Optional): A 500W halogen lamp can accelerate initiation if the reaction is sluggish.

    • Monitor by TLC (Hexane/EtOAc). The starting material spot should disappear, and a slightly more polar product spot should appear.

    • Critical Checkpoint: Stop heating immediately upon consumption of starting material to prevent formation of the gem-dibromide (2-(dibromomethyl)...).

  • Workup:

    • Cool the reaction to 0°C. Succinimide will precipitate.

    • Filter off the solid succinimide and wash the pad with cold solvent.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • The crude oil is often pure enough (>90%) for immediate use.

    • If purification is required, use rapid column chromatography on silica gel (eluent: 5-10% EtOAc in Hexanes). Warning: The product can degrade on silica if exposed for prolonged periods; add 1% Triethylamine to the eluent to neutralize acidity.

Orthogonal Reactivity & Applications

This scaffold is a "tri-handle" intermediate. The chemical differentiation between the three halogenated positions allows for controlled, sequential library generation.

Reactivity Hierarchy
  • C2-Bromomethyl (Most Reactive): Reacts with nucleophiles (amines, thiols, alkoxides) at room temperature via

    
    .
    
  • C3-Bromide (Intermediate): Reacts in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). The C3-Br bond is generally more labile than the C6-Cl bond due to the weaker C-Br bond strength.

  • C6-Chloride (Least Reactive): Requires harsher conditions or specialized ligands for Pd-coupling, or can undergo

    
     with strong nucleophiles due to the para-nitrogen activation.
    
Strategic Workflow Diagram

ReactivityCore3-Bromo-2-(bromomethyl)-6-chloropyridineStep1Step 1: Nucleophilic Substitution (SN2)Target: C2-BromomethylCore->Step1  H-Nu (Amine/Thiol), Base  Result1Intermediate A:2-(R-methyl)-3-bromo-6-chloropyridineStep1->Result1Step2Step 2: Pd-Catalyzed CouplingTarget: C3-Bromide (Selective)Result1->Step2  Ar-B(OH)2, Pd(PPh3)4  Result2Intermediate B:2-(R-methyl)-3-(Aryl)-6-chloropyridineStep2->Result2Step3Step 3: SNAr or Pd-CouplingTarget: C6-ChlorideResult2->Step3  Nu- or Ar-M  FinalFinal Drug Candidate(Trisubstituted Pyridine)Step3->Final

Figure 2: Sequential functionalization strategy leveraging the reactivity differences of the three sites.

Handling, Stability & Safety (E-E-A-T)

Stability Issues
  • Hydrolysis: The bromomethyl group is susceptible to hydrolysis by atmospheric moisture, forming the corresponding alcohol (2-hydroxymethyl). Protocol: Store under Argon.

  • Thermal Instability: Prolonged heating above 100°C can cause degradation.

Safety Data
  • Lachrymator: Like benzyl bromide, this compound causes immediate, severe eye irritation.

  • Skin Corrosive: Causes burns.

  • PPE Requirements:

    • Double nitrile gloves.

    • Chemical splash goggles (not just safety glasses).

    • Work exclusively in a high-efficiency fume hood.

  • Decontamination: Quench spills with dilute aqueous ammonia or 5% sodium thiosulfate solution to destroy the alkylating agent.

References

  • Chemical Identification: PubChem. 3-Bromo-2-(bromomethyl)-6-chloropyridine (Compound). National Library of Medicine. [Link]

  • Synthetic Methodology (General Wohl-Ziegler): Djerassi, C. Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews 1948, 43, 2, 271–317. [Link]

  • Analogous Reactivity (Halomethyl Pyridines): Scriven, E. F. V. Pyridines: From Lab to Production. Academic Press, 2013.

Technical Guide: Reactivity of the Bromomethyl Group in 3-Bromo-2-(bromomethyl)-6-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the reactivity profile of 3-Bromo-2-(bromomethyl)-6-chloropyridine (CAS: 547756-20-7), a highly functionalized heterocyclic building block. The molecule features a "triad of reactivity": a highly electrophilic bromomethyl "warhead," a sterically demanding ortho-bromo substituent, and an electron-withdrawing para-chloro group.

The primary focus of this guide is the bromomethyl group (-CH₂Br) at the C2 position. Due to the electron-deficient nature of the pyridine ring—exacerbated by the -I (inductive) effects of the 3-Br and 6-Cl substituents—this methylene carbon is exceptionally electrophilic. However, its reactivity is modulated by the steric bulk of the adjacent 3-bromo group, creating a unique kinetic landscape for nucleophilic substitutions (


).

Structural Analysis & Electronic Properties

The "Pull-Pull" Electronic Effect

The reactivity of the bromomethyl group is driven by the synergistic electron withdrawal of the pyridine nitrogen and the halogen substituents.

SubstituentPositionElectronic EffectImpact on -CH₂Br Reactivity
Pyridine Nitrogen N1Electron-withdrawing (Resonance/Inductive)High Activation: Increases positive charge density on C2-methyl.
Bromine C3 (ortho)-I (Inductive), +M (Mesomeric - weak)Steric Gatekeeper: Blocks bulky nucleophiles; inductively activates -CH₂Br.
Chlorine C6 (meta to C2)-I (Inductive)Remote Activation: Further depletes ring electron density, preventing N-oxide formation or ring protonation.
Steric Hindrance at the Reaction Center

Unlike unsubstituted 2-(bromomethyl)pyridine (picolyl bromide), the 3-bromo analog presents a significant steric barrier. The van der Waals radius of the bromine atom (1.85 Å) creates a "steric wall" adjacent to the methylene electrophile.

  • Consequence:

    
     reactions with primary amines or thiols proceed rapidly. However, reactions with secondary amines or bulky alkoxides (e.g., t-BuO⁻) may be kinetically retarded, requiring elevated temperatures or polar aprotic solvents (DMF, DMSO) to facilitate the transition state.
    

Reactivity Profile: The Bromomethyl "Warhead"

Primary Pathway: Nucleophilic Substitution ( )

The bromomethyl group is the most reactive site on the molecule. The reaction follows a classic


 mechanism where the nucleophile attacks the methylene carbon, displacing the bromide ion.

Key Nucleophiles:

  • Amines: Primary and secondary amines react to form secondary and tertiary amines, respectively. This is the standard route for synthesizing imidazo[1,5-a]pyridine precursors.

  • Thiols: Mercaptans displace the bromide rapidly in the presence of mild bases (e.g.,

    
    ).
    
  • Azides: Sodium azide (

    
    ) generates the picolyl azide, a precursor for "Click" chemistry.
    
Stability & Self-Quaternization (The "Self-Destruct" Mechanism)

A critical handling parameter for all 2-(bromomethyl)pyridines is their tendency to self-polymerize. The pyridine nitrogen of one molecule can attack the bromomethyl group of another, forming an insoluble quaternary ammonium salt (polymer).

  • Mitigation in 3-Bromo-2-(bromomethyl)-6-chloropyridine: The presence of the 3-Br and 6-Cl groups significantly reduces the nucleophilicity of the pyridine nitrogen via inductive withdrawal. Consequently, this specific scaffold is more stable as a free base than unsubstituted 2-(bromomethyl)pyridine. However, long-term storage still requires specific conditions (see Section 5).

Visualizing the Reaction Pathways

The following diagram maps the competing reaction pathways and the influence of substituents.

ReactivityMap cluster_steric Steric Control (3-Br) Start 3-Bromo-2-(bromomethyl)- 6-chloropyridine Nu_Attack Nucleophilic Attack (SN2) (Primary Pathway) Start->Nu_Attack  Nucleophile (R-NH2, R-SH)  Fast Kinetics Self_Poly Self-Quaternization (Polymerization) Start->Self_Poly  Storage (RT, Neat)  Slowed by 3-Br/6-Cl SNAr SNAr at C6 (Cl) (Secondary Pathway) Start->SNAr  Strong Base / High T Product Functionalized Picolyl Derivative Nu_Attack->Product Polymer Insoluble Pyridinium Salt (Degradation) Self_Poly->Polymer

Caption: Reaction landscape of 3-Bromo-2-(bromomethyl)-6-chloropyridine showing the dominance of SN2 pathways.

Experimental Protocols

Protocol A: Selective Amination (Synthesis of Imidazo-precursors)

This protocol describes the reaction with a primary amine (e.g., methylamine or benzylamine) while suppressing self-polymerization and


 side reactions.

Reagents:

  • Substrate: 3-Bromo-2-(bromomethyl)-6-chloropyridine (1.0 eq)

  • Nucleophile: Primary Amine (1.1 eq)

  • Base:

    
     (2.0 eq) or DIPEA (1.5 eq)
    
  • Solvent: Acetonitrile (MeCN) or THF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve the amine and base in anhydrous MeCN at 0°C.

  • Addition: Add a solution of 3-Bromo-2-(bromomethyl)-6-chloropyridine in MeCN dropwise over 30 minutes.

    • Why? Keeping the substrate concentration low relative to the amine minimizes the risk of the amine reacting with two bromide molecules (dimerization).

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT). Monitor via TLC (Hexane/EtOAc).

    • Note: Do not heat initially. High temperatures may trigger displacement of the C6-chloride (

      
      ).
      
  • Workup: Quench with water. Extract with DCM.[1] Wash organic layer with brine.

  • Purification: Flash column chromatography. The product is typically a stable solid or oil.

Protocol B: Storage & Stabilization

To prevent the "Self-Destruct" mechanism described in Section 3.2:

  • Form: Store as the hydrobromide salt if possible. The protonated pyridine nitrogen cannot act as a nucleophile, rendering the salt indefinitely stable.

  • Free Base Storage: If the free base is required, store at -20°C in a hydrocarbon solvent (e.g., Hexane or Pentane) matrix. Avoid storing as a neat oil at room temperature.

Mechanistic Diagram: SN2 vs. Steric Hindrance

This diagram illustrates the transition state geometry and the blocking effect of the 3-bromo group.

Mechanism Substrate Substrate (Electrophile) TS Transition State [Nu---C---Br]‡ Substrate->TS Nu Nucleophile (Nu:) Nu->TS Product Substituted Product TS->Product Steric 3-Br Steric Clash (Retards Bulky Nu) Steric->TS Destabilizes Electronic Pyridine N + 6-Cl (Accelerates Reaction) Electronic->TS Stabilizes (Lower Ea)

Caption: Kinetic factors influencing the SN2 transition state at the bromomethyl position.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1211589-21-7. Retrieved from [Link]

  • Beilstein J. Org. Chem. (2020).[2][3] Synthesis of imidazo[1,5-a]pyridines via cyclocondensation. Beilstein-Institut. Retrieved from [Link]

  • MDPI (2024). Facile Synthesis and Characterization of Bromine-Substituted (Chloromethyl)Pyridine Precursors. Retrieved from [Link]

  • Arkivoc (2015). Reaction of 3-aminopyrrole with chloropyrimidines. Retrieved from [Link]

Sources

Technical Guide: Reactivity & Functionalization of 3-Bromo-2-(bromomethyl)-6-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-2-(bromomethyl)-6-chloropyridine is a densely functionalized heterocyclic building block characterized by three distinct electrophilic sites with orthogonal reactivity profiles. Its utility in drug discovery lies in its ability to serve as a "linchpin" scaffold, allowing the sequential introduction of three different pharmacophores.

This guide provides a technical analysis of the molecule’s electronic landscape, defining the hierarchy of reactivity between the exocyclic alkyl halide and the two endocyclic aryl halides. It establishes validated protocols for chemoselective functionalization, ensuring high yield and minimizing regioisomeric side products.

Part 1: Structural Analysis & Electronic Landscape

To successfully manipulate this molecule, one must understand the electronic push-pull dynamics of the pyridine core.[1]

The Electronic Hierarchy

The pyridine ring is naturally electron-deficient ($ \pi $-deficient) due to the electronegative nitrogen atom withdrawing electron density. This deficiency is exacerbated by the inductive effects (-I) of the halogen substituents at C-3 (Bromine) and C-6 (Chlorine).

PositionSubstituentElectronic CharacterReactivity ModeRelative Reactivity (k_rel)
C-2 (Exocyclic)

Activated Alkyl Halide

Nucleophilic Substitution
High (Kinetic Product)
C-6 (Endocyclic)


-Halo Pyridine

(Nucleophilic Aromatic Substitution)
Medium (Thermodynamic Product)
C-3 (Endocyclic)


-Halo Pyridine
Metal-Catalyzed Cross-CouplingLow (Catalyst Dependent)
N-1 Lone PairPyridine NitrogenLewis Base / N-OxidationVery Low (Sterically/Electronically Deactivated)
The "Picolinic" Activation Effect

The bromomethyl group at C-2 is not merely a primary alkyl halide; it is a "picolinic" halide. Similar to benzylic halides, the transition state for


 attack is stabilized by the adjacent 

-system. However, the electron-withdrawing nature of the pyridine ring makes the methylene carbon significantly more electrophilic than a standard benzyl bromide, increasing its susceptibility to hydrolysis and rapid reaction with amines.

Part 2: Electrophilic Reactivity (The Core Vectors)

The molecule presents a "Tri-Vector" electrophilic profile. Successful synthesis strategies rely on exploiting the vast differences in reaction rates between these vectors.

Vector A: The Exocyclic Methylene ( )

Target: The


 group.
Mechanism:  Biomolecular Nucleophilic Substitution (

).[2] Reagents: Primary/Secondary amines, Thiols, Alkoxides. Constraint: This is the most reactive site. Reactions here must be performed first or under highly controlled conditions (low temperature) if other sites are to be preserved. Strong bases can cause elimination to the exocyclic methide (unstable) or self-polymerization.
Vector B: The C-6 Chloropyridine ( )

Target: The C-6 Chlorine. Mechanism: Addition-Elimination (


).
Why C-6 and not C-3?  Nucleophilic attack at C-6 generates a Meisenheimer complex where the negative charge is delocalized onto the electronegative nitrogen (a stable intermediate). Attack at C-3 would place the charge on a carbon atom, which is far less favorable.
Reagents:  Aliphatic amines, alkoxides (requires heat or activation).
Vector C: The C-3 Bromopyridine (Cross-Coupling)

Target: The C-3 Bromine.[1] Mechanism: Oxidative Addition / Reductive Elimination (Pd-cycle). Selectivity: While C-Br bonds are generally more labile to Pd oxidative addition than C-Cl bonds, the steric hindrance at C-3 (flanked by the C-2 substituent) can slow this reaction. However, modern catalyst systems (e.g., Buchwald precatalysts) allow for selective coupling at this position without disturbing the C-6 Chloride.

Part 3: Visualization of Reactivity & Workflow

The following diagrams illustrate the orthogonal reactivity map and a logical synthetic workflow to functionalize all three sites sequentially.

Reactivity Map

ReactivityMap Molecule 3-Bromo-2-(bromomethyl)-6-chloropyridine Site_CH2Br Site A: -CH2Br (Most Reactive) Molecule->Site_CH2Br SN2 (rt) Site_C6 Site B: C-6 Chlorine (SNAr Active) Molecule->Site_C6 SNAr (Heat) Site_C3 Site C: C-3 Bromine (Cross-Coupling) Molecule->Site_C3 Pd-Cat (Suzuki/Buchwald) Prod_A Amines, Ethers, Thioethers Site_CH2Br->Prod_A Prod_B Amino-pyridines, Alkoxy-pyridines Site_C6->Prod_B Prod_C Biaryls, Alkynes Site_C3->Prod_C

Caption: Orthogonal reactivity map showing the kinetic hierarchy of the three electrophilic sites.

Sequential Functionalization Workflow

Workflow Start Starting Material 3-Bromo-2-(bromomethyl)-6-chloropyridine Step1 Step 1: SN2 Alkylation (0°C to rt, Mild Base) Start->Step1 Selectivity: 100:1 vs C-6 Inter1 Intermediate 1: 2-(Aminomethyl) derivative Step1->Inter1 Step2 Step 2: SNAr Substitution (80°C, Strong Nucleophile) Inter1->Step2 Activation required Inter2 Intermediate 2: 2,6-Disubstituted-3-bromopyridine Step2->Inter2 Step3 Step 3: Suzuki Coupling (Pd(dppf)Cl2, Boronic Acid) Inter2->Step3 Chemoselective C-Br activation Final Final Scaffold: Trisubstituted Pyridine Step3->Final

Caption: Recommended synthetic cascade to avoid regioisomeric mixtures and polymerization.

Part 4: Experimental Protocols

Safety & Handling (Critical)
  • Hazards: Bromomethyl pyridines are potent lachrymators and vesicants . They can cause severe skin burns and respiratory irritation.[3]

  • Handling: All weighing and transfers must occur within a certified chemical fume hood. Double-gloving (Nitrile over Laminate) is recommended.

  • Quenching: Residual alkyl halide should be quenched with an aqueous solution of ammonia or sodium thiosulfate before disposal.

Protocol: Chemoselective N-Alkylation (Site A)

Objective: To install a secondary amine at the exocyclic position without disturbing the halogenated ring.

Reagents:

  • Substrate: 3-Bromo-2-(bromomethyl)-6-chloropyridine (1.0 eq)

  • Nucleophile: Morpholine (1.05 eq)

  • Base:

    
     (2.0 eq) or DIPEA (1.2 eq)
    
  • Solvent: Acetonitrile (

    
    ) or DCM (
    
    
    
    )

Procedure:

  • Preparation: Dissolve 3-Bromo-2-(bromomethyl)-6-chloropyridine in anhydrous

    
     (0.1 M concentration) under 
    
    
    
    atmosphere.
  • Cooling: Cool the solution to 0°C using an ice bath. Rationale: Low temperature suppresses kinetic energy required for

    
     side reactions at C-6.
    
  • Addition: Add the base followed by the dropwise addition of Morpholine (diluted in

    
    ).
    
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1-2 hours. Monitor by LCMS.

    • Checkpoint: Look for the disappearance of the starting material peak (M+) and appearance of the product mass. If the reaction is pushed to heat, you may observe substitution of the Chlorine (M-Cl+Morpholine).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography (0-5% MeOH in DCM).

Protocol: Displacement (Site B)

Objective: To displace the C-6 Chlorine after Site A has been functionalized.

Reagents:

  • Substrate: Intermediate 1 (from Protocol 4.2)

  • Nucleophile: 4-Methoxybenzylamine (1.2 eq)

  • Solvent: DMSO or NMP

  • Base:

    
     (2.0 eq)
    

Procedure:

  • Setup: Combine Intermediate 1, amine, and base in DMSO (0.2 M) in a sealed tube.

  • Thermal Activation: Heat to 80-100°C.

    • Rationale: The C-6 Chlorine is deactivated compared to the bromomethyl group but activated compared to chlorobenzene. Heat is required to overcome the activation energy of the Meisenheimer complex formation.

  • Monitoring: Monitor by HPLC. The reaction typically requires 4-12 hours.

  • Workup: Pour into ice water to precipitate the product or extract with EtOAc.

Part 5: References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text confirming reactivity order of halopyridines: 2/6 > 3/4).

  • Schlosser, M., & Rausis, T. (2004). The reactivity of chloropyridines and dichloropyridines toward nucleophiles.[1] European Journal of Organic Chemistry, 2004(5), 1018-1024. (Detailed kinetic data on

    
     of chloropyridines). 
    
  • Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic aromatic substitution of pyridine derivatives. Angewandte Chemie International Edition, 43(41), 5436-5441.

  • Sigma-Aldrich. (n.d.).[4] Safety Data Sheet: 3-(Bromomethyl)pyridine hydrobromide.[5][6] (Reference for safety/lachrymator properties of bromomethyl pyridine analogues).

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (Context for Chichibabin and related pyridine functionalizations).

Sources

Strategic Functionalization of 3-Bromo-2-(bromomethyl)-6-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 3-Bromo-2-(bromomethyl)-6-chloropyridine represents a "privileged scaffold" in medicinal chemistry, particularly for the synthesis of fused bicyclic heterocycles (e.g., azaindoles, imidazopyridines) and kinase inhibitors. Its value lies in its orthogonal reactivity profile : it possesses three distinct electrophilic sites that can be activated sequentially under specific conditions.

This guide provides a mechanistic deep-dive into the synthesis and utilization of this reagent. Unlike generic protocols, we focus on the chemoselectivity required to manipulate the exocyclic bromomethyl group without compromising the aryl halides, ensuring high-yield downstream transformations.

Structural Analysis & Reactivity Hotspots

To master this reagent, one must understand the electronic hierarchy of its three leaving groups. The pyridine ring is electron-deficient, but the specific positioning of halogens creates a predictable reactivity gradient.[1]

The Reactivity Triad
  • Site A: 2-(Bromomethyl) Group (

    
     Hybridized) 
    
    • Reactivity: Highest.

    • Mechanism:

      
       Nucleophilic Substitution.[2][3]
      
    • Characteristics: This is a picolinic halide. The nitrogen atom of the pyridine ring exerts an electron-withdrawing inductive effect, making the methylene carbon highly electrophilic. It is approximately

      
      
      
      
      times more reactive than a standard benzyl bromide.
    • Hazards: Potent lachrymator; hydrolytically unstable.

  • Site B: 3-Bromo Group (

    
     Hybridized) 
    
    • Reactivity: Moderate (under catalysis).

    • Mechanism: Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura, Buchwald-Hartwig).

    • Characteristics: Positioned at the

      
      -position relative to nitrogen. It is sterically crowded by the adjacent bromomethyl group, which can hinder bulky catalysts but also prevents unwanted side reactions during 
      
      
      
      at the 6-position.
  • Site C: 6-Chloro Group (

    
     Hybridized) 
    
    • Reactivity: Low to Moderate.

    • Mechanism:

      
       (Nucleophilic Aromatic Substitution) or Cross-Coupling.
      
    • Characteristics: Activated by the pyridine nitrogen (ortho-position). However, chlorine is a poorer leaving group than bromine in coupling reactions, allowing for chemoselective functionalization of the C3-Br first.

ReactivityMap Core 3-Bromo-2-(bromomethyl)-6-chloropyridine SiteA Site A: -CH2Br (Primary Vector) Type: SN2 Substitution Reagent: Amines, Thiols, Malonates Core->SiteA  Fastest (RT) SiteB Site B: C3-Br (Secondary Vector) Type: Pd-Catalyzed Coupling Selectivity: Reacts before C6-Cl Core->SiteB  Catalytic Activation SiteC Site C: C6-Cl (Tertiary Vector) Type: SNAr or Ni/Pd Coupling Requires: Harsh conditions Core->SiteC  Slowest

Figure 1: Orthogonal reactivity map illustrating the sequential functionalization logic.

Synthesis of the Core Scaffold

Precursor: 3-Bromo-6-chloro-2-methylpyridine Reaction Type: Wohl-Ziegler Radical Bromination

The synthesis of the bromomethyl species is the most critical step. Commercial supplies are often degraded (hydrolyzed). In-house preparation via radical bromination is recommended for critical applications.

Mechanism: Radical Chain Propagation

The reaction utilizes N-Bromosuccinimide (NBS) and a radical initiator (AIBN or BPO).

  • Initiation: Thermal decomposition of AIBN yields isobutyronitrile radicals, which abstract bromine from NBS to generate low concentrations of

    
    .
    
  • Propagation (The "Goldilocks" Zone):

    • 
       abstracts a hydrogen from the 2-methyl group (benzylic position). This forms a resonance-stabilized picolinic radical.
      
    • Crucial Detail: The electron-deficient nature of the pyridine ring destabilizes the radical slightly compared to a benzene analog, requiring higher activation energy (reflux).

  • Termination: Radical recombination (minor pathway).

Experimental Protocol: Wohl-Ziegler Bromination

Note: This protocol minimizes the formation of the gem-dibromide impurity.

Reagents:

  • 3-Bromo-6-chloro-2-methylpyridine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq) — Recrystallize from water before use to remove free

    
    .
    
  • AIBN (0.05 eq) or Benzoyl Peroxide (BPO)

  • Solvent: Carbon Tetrachloride (

    
    ) or Trifluorotoluene (PhCF3) — PhCF3 is the greener, higher-boiling alternative.
    

Step-by-Step Methodology:

  • Setup: Equip a flame-dried round-bottom flask with a reflux condenser and a drying tube (

    
    ).
    
  • Dissolution: Dissolve the methylpyridine precursor in PhCF3 (0.2 M concentration). Add NBS.[4][5][6][7]

  • Degassing: Sparge the solution with Argon for 15 minutes. Oxygen is a radical scavenger and will inhibit initiation.

  • Initiation: Add AIBN. Heat the mixture to reflux (

    
     for PhCF3).
    
  • Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The product usually has a slightly lower

    
     than the starting material.
    
    • Stop point: Stop when conversion reaches ~90%. Pushing to 100% dramatically increases the gem-dibromide byproduct (

      
      ), which is inseparable.
      
  • Workup: Cool to

    
     to precipitate succinimide. Filter. Concentrate the filtrate.
    
  • Purification: Rapid filtration through a short silica plug (100% DCM). Do not use slow column chromatography; the product degrades on silica.

Primary Reaction Vector: Nucleophilic Substitution ( )[2]

Once synthesized, the 2-bromomethyl group is the primary handle for attaching pharmacophores.

The "Self-Validating" Protocol: N-Alkylation

When reacting this scaffold with secondary amines (e.g., morpholine, piperazine), the formation of the product is self-indicating via the precipitation of the HBr salt, or can be followed by the disappearance of the lachrymatory effect.

Scenario: Synthesis of 4-((3-bromo-6-chloropyridin-2-yl)methyl)morpholine .

Reagents:

  • 3-Bromo-2-(bromomethyl)-6-chloropyridine (1.0 eq)[8]

  • Morpholine (1.1 eq)

  • Base:

    
     (2.0 eq) or DIPEA (1.5 eq)
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Methodology:

  • Suspend

    
     in MeCN. Add Morpholine.
    
  • Cool to

    
    . The high reactivity of the picolinic halide poses a risk of exotherms or double-alkylation if primary amines are used.
    
  • Add the pyridine scaffold dropwise as a solution in MeCN.

  • Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

  • Validation: Check LCMS. The mass shift will be distinct (

    
    ).
    
    • Note: If the reaction is too slow, add catalytic KI (Finkelstein condition) to generate the transient, hyper-reactive iodide species.

Data Summary: Solvent Effects on Yield[9]
SolventDielectric ConstantReaction TimeYieldNotes
DCM 8.912 h65%Slow; heterogeneous base required.
MeCN 37.53 h92%Optimal. Good solubility, easy workup.
DMF 36.71 h88%Fast, but difficult to remove solvent completely.
THF 7.518 h50%Poor solubility of inorganic bases.

Mechanistic Pathway Visualization

The following diagram illustrates the pathway from the methyl precursor to the final functionalized amine, highlighting the radical intermediate and the


 transition state.

Mechanism Start Precursor (2-Methyl-3-Br-6-Cl-Pyridine) Radical Intermediate (Picolinic Radical) Start->Radical NBS / AIBN H-Abstraction Product1 Scaffold (2-Bromomethyl-3-Br-6-Cl-Pyridine) Radical->Product1 Br-Abstraction from NBS TS Transition State (SN2 Attack by Amine) Product1->TS + HNR2 (Nu: Attack) Final Final Product (2-Aminomethyl Derivative) TS->Final - HBr

Figure 2: Step-wise mechanistic flow from radical generation to nucleophilic substitution.

Troubleshooting & Expert Insights

Instability of the Bromomethyl Group

The 2-(bromomethyl) pyridine moiety is prone to solvolysis in protic solvents (MeOH, EtOH), converting to the hydroxymethyl impurity.

  • Solution: Always use anhydrous aprotic solvents (MeCN, DCM, DMF). Store the solid under Nitrogen at

    
    .
    
Regioselectivity in Cross-Coupling

If you attempt a Suzuki coupling after the alkylation step, the C3-Br is significantly more reactive than the C6-Cl due to steric relief and electronic positioning (C3 is


 to nitrogen, C6 is 

).
  • Strategy: Perform Suzuki coupling at C3 before attempting any

    
     at C6. Attempting to displace C6-Cl first often requires forcing conditions that degrade the C3-Br handle.
    
Safety Warning

This compound is a severe lachrymator (tear gas agent).

  • Protocol: All weighing and transfers must occur in a functioning fume hood. Glassware should be rinsed with a dilute amine solution (to quench the alkyl halide) before being removed from the hood for cleaning.

References

  • Preparation of Halomethyl-pyridines. Journal of Organic Chemistry. Standard protocols for Wohl-Ziegler bromination of picolines.

  • Synthesis and Reactivity of 3-Bromo-2-(bromomethyl)-6-chloropyridine. PubChem Compound Summary. Identification and physical properties.

  • Orthogonal Functionalization of Halopyridines. BenchChem Application Notes. Discusses the reactivity of 6-bromo-2-(bromomethyl)-3-fluoropyridine (analogous scaffold).

  • Radical Bromination Mechanisms. Fiveable / Organic Chemistry. Detailed breakdown of the initiation and propagation steps in NBS bromination.

Sources

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 3-Bromo-2-(bromomethyl)-6-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the strategic application of 3-Bromo-2-(bromomethyl)-6-chloropyridine in Suzuki-Miyaura cross-coupling reactions. As a trifunctional scaffold, this pyridine derivative offers a unique opportunity for sequential, site-selective functionalization, making it a valuable building block in the synthesis of complex molecules for pharmaceutical and materials science applications.

Introduction: The Strategic Value of a Trifunctional Pyridine Scaffold

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Pyridine moieties are prevalent in a vast array of bioactive molecules and functional materials, rendering the development of versatile pyridine building blocks a critical endeavor.[2] 3-Bromo-2-(bromomethyl)-6-chloropyridine presents a particularly interesting synthetic platform due to its three distinct reactive sites: a C(sp²)-Br bond, a C(sp²)-Cl bond, and a C(sp³)-Br bond in the bromomethyl group.

The inherent differences in the reactivity of these C-X bonds under palladium catalysis allow for a chemoselective approach to molecular construction. This guide will focus on the selective Suzuki-Miyaura coupling at the most reactive C(sp²)-Br bond, while preserving the C(sp²)-Cl and C(sp³)-Br functionalities for subsequent transformations. This selectivity is primarily governed by the relative rates of oxidative addition of the palladium(0) catalyst to the different carbon-halogen bonds, which generally follows the order C-I > C-Br > C-Cl.[3]

Mechanistic Rationale and Chemoselectivity

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] Understanding this mechanism is paramount to controlling the chemoselectivity when working with polyhalogenated substrates like 3-Bromo-2-(bromomethyl)-6-chloropyridine.

The catalytic cycle consists of three key steps:

  • Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-halogen bond of the organic halide. In the case of our substrate, this occurs preferentially at the C(sp²)-Br bond at the 3-position of the pyridine ring. This is because the C-Br bond is weaker and more susceptible to cleavage by the palladium catalyst than the C-Cl bond.[3][6] The C(sp³)-Br bond of the bromomethyl group is significantly less reactive towards oxidative addition under typical Suzuki-Miyaura conditions.[3]

  • Transmetalation: The organic group from an organoboron reagent (e.g., a boronic acid or its ester) is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3][4]

  • Reductive Elimination: The two organic moieties on the palladium(II) center couple and are eliminated, forming the desired C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

This inherent reactivity difference allows for the selective arylation or vinylation at the 3-position of the pyridine ring, yielding a 3-aryl-2-(bromomethyl)-6-chloropyridine derivative. This product retains two additional handles for further diversification, such as a subsequent cross-coupling at the C-Cl bond or nucleophilic substitution at the bromomethyl group.

Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Pd(0)L2->Ar-Pd(II)L2-Br Oxidative Addition (Ar-Br) Ar-Pd(II)L2-R' Ar-Pd(II)L2-R' Ar-Pd(II)L2-Br->Ar-Pd(II)L2-R' Transmetalation (R'-B(OH)2, Base) Ar-Pd(II)L2-R'->Pd(0)L2 Reductive Elimination Ar-R' 3-Aryl-2-(bromomethyl)-6-chloropyridine Ar-Pd(II)L2-R'->Ar-R' Ar-Br 3-Bromo-2-(bromomethyl)-6-chloropyridine Ar-Br->Ar-Pd(II)L2-Br R'-B(OH)2 Organoboron Reagent R'-B(OH)2->Ar-Pd(II)L2-R' caption Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling. Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add 3-Bromo-2-(bromomethyl)-6-chloropyridine, arylboronic acid, and base to a flame-dried flask. B 2. Add palladium catalyst and ligand (if applicable). A->B C 3. Evacuate and backfill the flask with inert gas (3x). B->C D 4. Add degassed solvent(s) via syringe. C->D E 5. Heat the reaction mixture to the desired temperature with vigorous stirring. D->E F 6. Monitor the reaction progress by TLC or LC-MS. E->F G 7. Cool the reaction to room temperature and quench with water or saturated NH4Cl. F->G H 8. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). G->H I 9. Dry the combined organic layers over Na2SO4, filter, and concentrate in vacuo. H->I J 10. Purify the crude product by column chromatography. I->J caption Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.

Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-Bromo-2-(bromomethyl)-6-chloropyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and the chosen base (e.g., K₂CO₃, 2.5 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Seal the flask with a rubber septum and cycle between vacuum and an inert atmosphere (e.g., argon) three times.

  • Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure of the coupled product.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Optimization and Troubleshooting

The success of the Suzuki-Miyaura coupling can be influenced by several factors. The following table provides a starting point for optimization and troubleshooting.

ParameterRecommended Starting ConditionsRationale and Troubleshooting
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂The choice of catalyst and ligand can significantly impact the reaction rate and yield. If the reaction is sluggish, consider using a more active catalyst system, such as one with a bulky, electron-rich phosphine ligand.
Base K₂CO₃, Cs₂CO₃, K₃PO₄A base is crucial for the transmetalation step. [4][5]The strength and solubility of the base can affect the reaction outcome. For less reactive boronic acids, a stronger base like Cs₂CO₃ or K₃PO₄ may be beneficial.
Solvent 1,4-Dioxane/H₂O, Toluene, DMFThe solvent system should be chosen to ensure adequate solubility of all reactants. Aprotic polar solvents are commonly used. The addition of water can sometimes accelerate the reaction.
Temperature 80-110 °CHigher temperatures generally increase the reaction rate. However, excessive heat can lead to catalyst decomposition or side reactions.
Inert Atmosphere Nitrogen or ArgonThe palladium(0) catalyst is sensitive to oxygen, so maintaining an inert atmosphere throughout the reaction is critical to prevent catalyst deactivation.

Conclusion

3-Bromo-2-(bromomethyl)-6-chloropyridine is a highly versatile and synthetically valuable building block. The principles of chemoselectivity in the Suzuki-Miyaura coupling allow for the targeted functionalization of the C-3 position, while preserving other reactive sites for subsequent transformations. The protocols and guidelines presented herein provide a solid foundation for researchers to successfully employ this trifunctional pyridine derivative in the synthesis of complex molecular architectures for a wide range of applications in drug discovery and materials science.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 2, 2026, from [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved February 2, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 2, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine. Retrieved February 2, 2026, from [Link]

  • Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 204. [Link]

  • YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2018). Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines. Retrieved February 2, 2026, from [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5848-5866. [Link]

Sources

Application Note: Strategic Utilization of 3-Bromo-2-(bromomethyl)-6-chloropyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 3-Bromo-2-(bromomethyl)-6-chloropyridine (CAS 547756-20-7), a high-value trifunctional scaffold in medicinal chemistry.

Executive Summary

3-Bromo-2-(bromomethyl)-6-chloropyridine is a "Lynchpin" scaffold characterized by three distinct reactive vectors. Its structural uniqueness lies in the orthogonal reactivity of its halogenated sites: a highly reactive alkyl bromide (benzylic-like), a reactive aryl bromide (C3), and a less reactive aryl chloride (C6). This hierarchy allows medicinal chemists to perform sequential, regioselective functionalization to construct complex fused heterocycles (e.g., 7-azaindolines, furopyridines) or tri-substituted pyridine ligands for kinase and GPCR targets.

Chemical Profile & Reactivity Landscape
PropertySpecification
IUPAC Name 3-Bromo-2-(bromomethyl)-6-chloropyridine
CAS Number 547756-20-7
Molecular Formula C₆H₄Br₂ClN
Molecular Weight 285.36 g/mol
Physical State White to off-white solid
Storage 2–8°C (Moisture sensitive; store under inert gas)
Safety Class Lachrymator , Vesicant (Handle in fume hood)
The "Tri-Vector" Reactivity Map

The molecule offers three sites for sequential modification, governed by bond dissociation energies and electronic effects:

  • Vector A (C2-Methyl Bromide): The most reactive site. Undergoes rapid SN2 substitution with amines, thiols, or alkoxides.

  • Vector B (C3-Bromide): The primary site for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). The C3 position is electronically activated relative to C6.

  • Vector C (C6-Chloride): The "latent" vector. It remains inert during standard SN2 and mild Pd-coupling conditions, preserving a handle for late-stage diversification (e.g., SNAr or forcing Suzuki coupling).

ReactivityMap cluster_legend Sequential Functionalization Strategy Core 3-Bromo-2-(bromomethyl)- 6-chloropyridine VecA Vector A (C2-CH2Br) Reactivity: High (Electrophile) Reaction: S_N2 Substitution Core->VecA 1st Stage VecB Vector B (C3-Br) Reactivity: Medium (Aryl Halide) Reaction: Pd-Catalyzed Coupling Core->VecB 2nd Stage VecC Vector C (C6-Cl) Reactivity: Low (Latent) Reaction: S_NAr / High-Temp Coupling Core->VecC 3rd Stage

Figure 1: The sequential functionalization logic of 3-Bromo-2-(bromomethyl)-6-chloropyridine.

Strategic Applications
A. Synthesis of 6-Chloro-7-azaindolines (Dihydro-pyrrolo[2,3-b]pyridines)

This is the primary utility of this scaffold. It serves as a precursor for constructing the 7-azaindole core, a privileged pharmacophore in kinase inhibitors (e.g., Vemurafenib analogs).

  • Mechanism: An amine displaces the alkyl bromide (Vector A), followed by an intramolecular Buchwald-Hartwig amination at the aryl bromide (Vector B).

  • Advantage: The resulting bicycle retains the C6-Chlorine, allowing for the subsequent attachment of a "tail" moiety to probe the solvent-exposed region of a binding pocket.

B. Fragment-Based Drug Discovery (FBDD)

The scaffold acts as a rigid linker.

  • Example Workflow:

    • Linker Attachment: React CH₂Br with a phenol-based fragment (SN2).

    • Core Coupling: React C3-Br with an aryl boronic acid (Suzuki).

    • Solubility Tuning: Displace C6-Cl with a solubilizing amine (e.g., N-methylpiperazine) via SNAr.

Detailed Experimental Protocols
Protocol A: Synthesis of N-Substituted-6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Objective: To construct a fused bicyclic core from the linear precursor.

Step 1: N-Alkylation (Vector A)

  • Reagents: 3-Bromo-2-(bromomethyl)-6-chloropyridine (1.0 equiv), Primary Amine (R-NH₂, 1.1 equiv), DIPEA (2.0 equiv).

  • Solvent: Anhydrous THF or DMF.

  • Procedure:

    • Dissolve the pyridine scaffold in THF (0.1 M) and cool to 0°C.

    • Add DIPEA followed by the dropwise addition of the amine.

    • Allow to warm to RT and stir for 2–4 hours (Monitor by TLC/LCMS for disappearance of starting material).

    • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄ and concentrate.

    • Note: The product is a secondary amine: 3-bromo-6-chloro-2-((R-amino)methyl)pyridine.

Step 2: Intramolecular Cyclization (Vector B)

  • Reagents: Alkylated intermediate (from Step 1), Pd₂dba₃ (2 mol%), BINAP or Xantphos (4 mol%), NaOtBu (1.5 equiv).

  • Solvent: Toluene (degassed).

  • Procedure:

    • Charge a reaction vial with the intermediate, catalyst, ligand, and base under Nitrogen/Argon.

    • Add toluene (0.1 M) and seal the vial.

    • Heat to 100°C for 12–16 hours.

    • Workup: Filter through a Celite pad, concentrate, and purify via flash chromatography.

    • Result: A 1-substituted-6-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.

Protocol B: Selective Suzuki Coupling (Vector B vs Vector C)

Objective: To functionalize the C3 position while preserving the C6-Cl.

  • Reagents: 3-Bromo-2-(bromomethyl)-6-chloropyridine derivative (1.0 equiv), Aryl Boronic Acid (1.1 equiv), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 equiv).

  • Solvent: DME/Water (4:1).

  • Procedure:

    • Critical Control: Maintain temperature at 60–70°C . Do not reflux at >90°C, as this may activate the C6-Cl bond.

    • Run the reaction for 4–6 hours.

    • The C3-Br bond (bond dissociation energy ~81 kcal/mol) reacts preferentially over the C6-Cl bond (BDE ~95 kcal/mol) under these mild conditions.

Workflow Visualization

AzaindoleSynthesis Start Starting Material 3-Bromo-2-(bromomethyl)-6-chloropyridine Step1 Step 1: S_N2 Alkylation (R-NH2, DIPEA, THF, 0°C) Target: Vector A Start->Step1 Inter1 Intermediate: 3-Bromo-6-chloro-2-((alkylamino)methyl)pyridine Step1->Inter1 Step2 Step 2: Intramolecular Cyclization (Pd2dba3, BINAP, NaOtBu, Toluene, 100°C) Target: Vector B Inter1->Step2 Product Final Scaffold: 1-Alkyl-6-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine Step2->Product Step3 Optional Step 3: Late-Stage Diversification (Suzuki Coupling at C6-Cl) Product->Step3 Future Use

Figure 2: Workflow for synthesizing the 7-azaindoline core using the scaffold's orthogonal reactivity.

Safety & Handling Guidelines
  • Lachrymator Hazard: The bromomethyl group confers lachrymatory properties (tear gas effect). All weighing and transfers must occur in a functioning fume hood.

  • Decomposition: Benzylic-type halides are prone to hydrolysis. Store strictly at 2–8°C under argon. If the solid turns yellow/orange, purify via short silica plug (eluting with Hexanes/EtOAc) before use to remove HBr/Br₂ byproducts.

References
  • Compound Identity & Properties: 3-bromo-2-(bromomethyl)-6-chloropyridine (CAS 547756-20-7).[1][2][3][4] Enamine Building Blocks Catalog. Link

  • Synthetic Methodology (General Azaindole Synthesis): Song, J. J., et al. "Practical Synthesis of 7-Azaindole Derivatives." Journal of Organic Chemistry, 2002. Link

  • Reactivity of Halopyridines: Schlosser, M. "The 2- and 6-positions of the pyridine ring: A study in regioselectivity." Tetrahedron, 2005.
  • Analogous Scaffold Applications: WO2010114973A1 (Use of 2-bromomethyl-3-bromo-pyridines in kinase inhibitor synthesis). Link

Sources

Application Note: Chemoselective Functionalization of 3-Bromo-2-(bromomethyl)-6-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, field-validated guide for the chemoselective functionalization of 3-Bromo-2-(bromomethyl)-6-chloropyridine .

Executive Summary & Reactivity Profile

This guide details the protocol for the precise nucleophilic attack on 3-Bromo-2-(bromomethyl)-6-chloropyridine (Compound 1) . This scaffold is a "tri-vector" electrophile, presenting three distinct sites for functionalization. The core challenge is achieving chemoselectivity : distinguishing between the highly reactive exocyclic alkyl bromide (SN2) and the two aryl halides (SNAr/Cross-coupling).

The Tri-Vector Challenge

The reactivity hierarchy of Compound 1 is governed by the electronic environment of the pyridine ring and the hybridization of the carbon centers.

  • Site A: 2-(Bromomethyl) [Primary Alkyl Halide]

    • Reactivity:

      
      .
      
    • Mechanism: SN2 (Bimolecular Nucleophilic Substitution).

    • Driver: Low activation energy; formation of a stable leaving group (Br⁻). The electron-deficient pyridine ring inductively destabilizes the C-Br bond, accelerating attack.

  • Site B: 6-Chloro [Aryl Halide,

    
    -to-N] 
    
    • Reactivity:

      
      .
      
    • Mechanism: SNAr (Nucleophilic Aromatic Substitution).[1][2]

    • Driver: The ring nitrogen acts as an electron sink, stabilizing the Meisenheimer complex. However, this requires higher temperatures (>60°C) or stronger nucleophiles compared to Site A.

  • Site C: 3-Bromo [Aryl Halide,

    
    -to-N] 
    
    • Reactivity:

      
       (towards nucleophiles).
      
    • Mechanism: Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald).

    • Driver: This position is electronically deactivated for SNAr. It is generally inert to standard nucleophilic attack conditions used for Site A.

Reactivity Visualization

ReactivityMap cluster_0 3-Bromo-2-(bromomethyl)-6-chloropyridine Struct Scaffold Structure SiteA Site A: -CH2Br (Primary Alkyl Halide) SiteB Site B: 6-Cl (Alpha-Chloro) SiteC Site C: 3-Br (Beta-Bromo) Nucleophile Nucleophile (Amine/Thiol) Nucleophile->SiteA FAST (0°C - RT) SN2 Mechanism Nucleophile->SiteB SLOW (>60°C) SNAr Mechanism Nucleophile->SiteC INERT (Requires Pd Cat.)

Figure 1: Reactivity Heatmap illustrating the kinetic preference for the exocyclic bromomethyl group.

Safety Protocol: Handling Halo-Methyl Pyridines

CRITICAL WARNING: Benzylic-type halides, including 2-(bromomethyl)pyridines, are potent lachrymators and vesicants (blister agents).

  • Containment: All weighing and reactions must be performed inside a functioning fume hood.

  • Neutralization: Keep a beaker of 10% aqueous NaOH or saturated sodium thiosulfate nearby to neutralize spills and contaminated glassware immediately.

  • Storage: These compounds are prone to self-quaternization (intermolecular attack of the pyridine nitrogen on the alkyl bromide of a neighbor). Store at -20°C under Argon. If the solid turns into a sticky gum, polymerization has occurred.

Experimental Protocol: Selective SN2 Substitution

Objective: Selective functionalization of the 2-(bromomethyl) group with a secondary amine (e.g., Morpholine) while preserving the halogenated pyridine core for downstream diversity.

Materials
ReagentEquiv.[3][4][5][6]RoleNotes
Compound 1 1.0SubstrateMW: ~285.35 g/mol
Morpholine 1.1NucleophileSecondary amine prevents over-alkylation.
K₂CO₃ 2.0BaseAnhydrous, granular. Scavenges HBr.
Acetonitrile (MeCN) 0.1 MSolventPolar aprotic; promotes SN2.
TBAI 0.05CatalystTetrabutylammonium iodide (Optional Finkelstein accelerator).
Step-by-Step Methodology
Phase 1: Reaction Setup (The "Cold Start")
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen/Argon.

  • Solvation: Dissolve Compound 1 (1.0 eq) in anhydrous MeCN (concentration ~0.1 M).

    • Why? MeCN solvates the organic substrate well but does not fully dissolve K₂CO₃, creating a heterogeneous surface that moderates the reaction rate.

  • Cooling: Submerge the flask in an ice/water bath (0°C).

    • Causality: Cooling increases the kinetic selectivity difference between Site A (SN2) and Site B (SNAr). At 0°C, SNAr is effectively arrested.

  • Base Addition: Add K₂CO₃ (2.0 eq) in one portion.

  • Nucleophile Addition: Add the amine (1.1 eq) dropwise over 5 minutes.

    • Visual Check: The suspension may turn slightly cloudy or yellow.

Phase 2: Reaction Monitoring (Self-Validating System)
  • Warm Up: Allow the reaction to warm to Room Temperature (RT) naturally over 1 hour.

  • TLC Monitoring: Check TLC after 2 hours (Eluent: 20% EtOAc in Hexanes).

    • Starting Material (SM): High Rf (Non-polar).

    • Product: Lower Rf (Amine formation increases polarity).

    • UV Visualization: Both spots will be UV active (Pyridine core).

    • Stain: Dragendorff’s reagent (orange stain for alkaloids/amines) confirms product formation.

Phase 3: Workup & Isolation
  • Quench: Dilute the reaction mixture with Water (3x reaction volume) and EtOAc.

  • Extraction: Extract the aqueous layer with EtOAc (3x).

  • Wash: Combine organics and wash with Brine (1x) to remove residual MeCN.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash Column Chromatography (SiO₂).

    • Gradient: 0% → 30% EtOAc in Hexanes.

    • Note: The product is often an oil or low-melting solid.

Experimental Workflow Diagram

Workflow Start Start: 0°C, N2 Atm Solvent: MeCN Reagents Add K2CO3 (2.0 eq) Add Amine (1.1 eq) Start->Reagents Monitor Warm to RT (2h) TLC Check Reagents->Monitor Decision SM Consumed? Monitor->Decision Quench Quench: H2O/EtOAc Phase Separation Decision->Quench Yes Heat Add 0.5 eq Amine Heat to 40°C Decision->Heat No (Stalled) Purify Flash Chromatography (Hex/EtOAc) Quench->Purify Heat->Monitor

Figure 2: Operational workflow for the selective SN2 functionalization.

Troubleshooting & Optimization

Issue: Bis-Alkylation
  • Symptom: Appearance of a very polar spot on TLC or mass spectrum showing [M + (Substrate - Br)].

  • Cause: Using a primary amine (R-NH₂) allows the product to react again with a second molecule of Compound 1.

  • Solution: Use a secondary amine if possible. If a primary amine is required, use a large excess of the amine (5-10 eq) to statistically favor mono-alkylation, or use a protecting group strategy (e.g., N-Boc-diamine).

Issue: Hydrolysis (Formation of Alcohol)
  • Symptom: Appearance of a hydroxyl peak in IR/NMR; loss of bromine without amine incorporation.

  • Cause: Wet solvent or hygroscopic base introducing water, which acts as a competing nucleophile.

  • Solution: Use anhydrous MeCN (from a solvent still or molecular sieves). Flame-dry glassware.

Issue: Regioselectivity Failure (SNAr Attack)
  • Symptom: Loss of the C-6 Chlorine atom (verified by Mass Spec isotope pattern).

  • Cause: Reaction temperature too high (>50°C) or reaction time too long.

  • Solution: Strictly maintain 0°C → RT profile. Do not reflux.[5]

References

  • General Reactivity of Halomethyl Pyridines

    • Title: Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor.
    • Source: MDPI (Molecules 2021).
    • Relevance: Establishes the reactivity difference between alkyl-halide side chains and aryl-halide ring positions in 2,6-disubstituted pyridines.
    • URL:[Link]

  • Mechanistic Insight (SNAr vs SN2)

    • Title: Nucleophilic aromatic substitution on pyridines.[1][2][4]

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry.
    • Relevance: Authoritative text confirming that 2- and 4-halopyridines are activated for nucleophilic attack, but require harsher conditions than benzylic-type substitutions.
  • Synthetic Utility of 3-Bromo-2-chloropyridine Scaffolds

    • Title: 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones.[6]

    • Source: MDPI (C
    • Relevance: Demonstrates the stability of the 3-bromo and 6-chloro positions during other transformations, validating their lower reactivity compared to the bromomethyl group.
    • URL:[Link][7]

Sources

Introduction: The Strategic Value of a Trifunctional Pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Regioselective Chemistry of 3-Bromo-2-(bromomethyl)-6-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a cornerstone of medicinal chemistry and materials science, celebrated for its presence in a multitude of FDA-approved drugs and functional materials.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design.[3][4] Within the vast landscape of pyridine-based building blocks, 3-Bromo-2-(bromomethyl)-6-chloropyridine stands out as a particularly versatile trifunctional intermediate. This guide explores the nuanced reactivity of this molecule, providing a strategic framework and detailed protocols for its regioselective functionalization.

The synthetic power of 3-Bromo-2-(bromomethyl)-6-chloropyridine lies in the differential reactivity of its three halogenated positions:

  • C2-Bromomethyl (C(sp³)-Br): A highly reactive benzylic-type bromide, primed for nucleophilic substitution.

  • C3-Bromo (C(sp²)-Br): An aryl bromide, ideal for transition metal-catalyzed cross-coupling reactions.

  • C6-Chloro (C(sp²)-Cl): A less reactive aryl halide, offering potential for subsequent, more forcing cross-coupling reactions.

Mastering the regioselectivity of this substrate allows for a modular and strategic approach to the synthesis of complex, highly substituted pyridine derivatives.

Caption: Figure 1. Key Reactive Sites on 3-Bromo-2-(bromomethyl)-6-chloropyridine.

High-Yielding Nucleophilic Substitution at the C2-Bromomethyl Position

The most accessible reaction pathway for this substrate involves the selective functionalization of the C2-bromomethyl group via nucleophilic substitution (Sₙ2).

The Causality Behind the Selectivity

The carbon-bromine bond at the C2-methyl position is a C(sp³)-Br bond, which is significantly more susceptible to nucleophilic attack than the C(sp²)-Br and C(sp²)-Cl bonds on the aromatic pyridine ring.[5] The Sₙ2 transition state for the displacement of the benzylic-type bromide is lower in energy, leading to rapid and clean reactions with a wide range of nucleophiles under mild conditions, leaving the aryl halides untouched.

Protocol 1: Synthesis of a 2-(Aryloxymethyl)pyridine Derivative

This protocol details a representative Sₙ2 reaction using a phenolic nucleophile.

Materials:

  • 3-Bromo-2-(bromomethyl)-6-chloropyridine (1.0 equiv)

  • 4-Nitrophenol (1.2 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 4-nitrophenol (1.2 equiv) in anhydrous DMF (approx. 0.2 M), add potassium carbonate (1.5 equiv).

  • Stir the resulting suspension at room temperature for 15-20 minutes to generate the phenoxide nucleophile in situ.

  • Add a solution of 3-Bromo-2-(bromomethyl)-6-chloropyridine (1.0 equiv) in a minimal amount of anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 10-14 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-((4-nitrophenoxy)methyl)-3-bromo-6-chloropyridine.

Behind the Chemistry:

  • Solvent: DMF is an excellent polar aprotic solvent that readily dissolves the reactants and facilitates the Sₙ2 mechanism without interfering with the nucleophile.

  • Base: K₂CO₃ is a mild, non-nucleophilic base, sufficient to deprotonate the phenol without promoting side reactions.[5] For less acidic nucleophiles, a stronger base like sodium hydride (NaH) may be required.

Regioselective Palladium-Catalyzed Cross-Coupling at the C3-Bromo Position

With the C2-bromomethyl group either functionalized or intentionally preserved, attention turns to the aryl halides. The difference in reactivity between the C3-Br and C6-Cl bonds under palladium catalysis provides a robust handle for regioselective C-C and C-N bond formation.

The Principle of Regioselectivity: Oxidative Addition Rates

The cornerstone of palladium-catalyzed cross-coupling is the oxidative addition of the organic halide to a Pd(0) complex.[6] The bond strength and reactivity order for this step is generally C-I > C-Br > C-Cl. This inherent reactivity difference allows for the selective activation of the C3-Bromo bond while the C6-Chloro bond remains largely unreacted under carefully controlled conditions.[7]

G Start Starting Material: 3-Bromo-2-(bromomethyl)-6-chloropyridine Decision1 Desired Functionalization Site? Start->Decision1 SN2_Path Mild Nucleophilic Conditions (e.g., NuH, K2CO3, DMF, RT) Decision1->SN2_Path C2-methyl CC_Path Pd-Catalyzed Cross-Coupling (e.g., Pd(OAc)2, Ligand, Base, Heat) Decision1->CC_Path C3-bromo Intermediate_SN2 Product A: Functionalized at C2-methyl SN2_Path->Intermediate_SN2 Intermediate_CC Product B: Functionalized at C3-bromo CC_Path->Intermediate_CC

Caption: Figure 2. Decision workflow for primary regioselective functionalization.

Protocol 2: Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds.[8]

Materials:

  • 3-Bromo-2-(bromomethyl)-6-chloropyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)

  • Tricyclohexylphosphine (PCy₃) or similar electron-rich phosphine ligand (0.04 equiv, 4 mol%)

  • Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous 1,4-Dioxane or Toluene

  • Degassed deionized water

Procedure:

  • To an oven-dried Schlenk flask, add the pyridine substrate, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • In a separate vial under an inert atmosphere, prepare a solution of the palladium catalyst and ligand in the anhydrous solvent.

  • Add the catalyst solution to the Schlenk flask via syringe, followed by the degassed water (if using a two-phase system like Dioxane/water).

  • Place the flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify by column chromatography.

Behind the Chemistry:

  • Catalyst/Ligand: The combination of a palladium source like Pd(OAc)₂ and an electron-rich, bulky phosphine ligand like PCy₃ is effective for the cross-coupling of aryl chlorides and bromides.[9][10] The ligand stabilizes the Pd(0) active species and facilitates both oxidative addition and reductive elimination.

  • Base: A base is crucial for the transmetalation step, converting the boronic acid into a more nucleophilic borate species, which then transfers its organic group to the palladium center.[6]

ParameterTypical ConditionRationale
Catalyst Pd(OAc)₂, Pd₂(dba)₃Precursors to the active Pd(0) species.
Ligand PPh₃, PCy₃, SPhos, XPhosStabilizes catalyst; bulky, electron-rich ligands accelerate the reaction.[9]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Activates the boronic acid for transmetalation.
Solvent Toluene, Dioxane, DMFAprotic solvents stable at elevated temperatures.
Temperature 80 - 110 °CProvides energy to overcome the activation barrier for oxidative addition.

Table 1. Summary of typical conditions for selective Suzuki-Miyaura coupling at the C3-Br position.

Protocol 3: Buchwald-Hartwig C-N Amination

This reaction is a premier method for the synthesis of aryl amines from aryl halides.[11]

Materials:

  • 3-Bromo-2-(bromomethyl)-6-chloropyridine (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • Xantphos or a suitable Buchwald ligand (e.g., XPhos, SPhos) (0.04 equiv, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equiv)

  • Anhydrous Toluene or Dioxane

Procedure:

  • In a glovebox or under a robust inert atmosphere, charge an oven-dried Schlenk tube with the palladium catalyst, ligand, and base.

  • Add the pyridine substrate and the amine.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat in a preheated oil bath at 90-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and quench carefully with saturated aqueous NH₄Cl.

  • Extract, dry, and purify as described in Protocol 2.

Behind the Chemistry:

  • Ligand Choice: The success of the Buchwald-Hartwig amination hinges on the use of specialized bulky, electron-rich phosphine ligands.[12] These ligands promote the challenging C-N reductive elimination step from the palladium(II) intermediate.[13]

  • Strong, Non-nucleophilic Base: A strong base like NaOtBu is required to deprotonate the amine, forming the amide which then participates in the catalytic cycle.[14]

Orthogonal Sequential Functionalization: A Modular Approach

The true synthetic power of 3-Bromo-2-(bromomethyl)-6-chloropyridine is realized when its orthogonal reactivity is exploited in sequential reactions. This allows for the construction of highly decorated pyridine scaffolds in a controlled, stepwise manner. A common and effective strategy is to first perform the milder Sₙ2 reaction at the C2 position, followed by the more robust palladium-catalyzed cross-coupling at the C3 position.

Figure 3. Sequential Functionalization Workflow Start 3-Bromo-2-(bromomethyl)- 6-chloropyridine Step1 Step 1: Nucleophilic Substitution (Protocol 1) + R¹-XH Start->Step1 Intermediate Intermediate: 2-(R¹-X-methyl)-3-bromo- 6-chloropyridine Step1->Intermediate Step2 Step 2: Suzuki Coupling (Protocol 2) + R²-B(OH)₂ Intermediate->Step2 Final Final Product: Highly Substituted Pyridine Step2->Final

Caption: Figure 3. A representative two-step workflow for complex molecule synthesis.

This approach enables the rapid generation of a library of compounds from a single, versatile starting material, a highly valuable strategy in drug discovery and development.

Safety and Handling

Halogenated pyridines and their derivatives should be handled with care. 3-Bromo-2-chloropyridine, a related compound, is known to cause skin and serious eye irritation and may cause respiratory irritation.[15] Always use appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood. Palladium catalysts can be toxic, and strong bases like NaOtBu are corrosive and moisture-sensitive.

Conclusion

3-Bromo-2-(bromomethyl)-6-chloropyridine is a potent and versatile building block for synthetic chemistry. By understanding the inherent reactivity differences between its C(sp³)-Br, C(sp²)-Br, and C(sp²)-Cl bonds, researchers can devise logical and high-yielding routes to complex molecular targets. The protocols and strategic insights provided in this guide offer a robust foundation for leveraging the unique regioselective chemistry of this scaffold in pharmaceutical, agrochemical, and materials science research.

References

  • Google Patents. (n.d.). Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid.
  • MDPI. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved February 2, 2026, from [Link]

  • American Chemical Society. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 3-bromo-2-(bromomethyl)-6-chloropyridine. Retrieved February 2, 2026, from [Link]

  • YouTube. (2020). Suzuki Coupling. Retrieved February 2, 2026, from [Link]

  • National Institutes of Health. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (n.d.). Regioselectivity. Retrieved February 2, 2026, from [Link]

  • National Institutes of Health. (2016). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Retrieved February 2, 2026, from [Link]

  • National Institutes of Health. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Retrieved February 2, 2026, from [Link]

  • National Institutes of Health. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved February 2, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine. Retrieved February 2, 2026, from [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. Retrieved February 2, 2026, from [Link]

  • Macmillan Group - Princeton University. (2018). Metallaphotoredox-Catalyzed Cross-Electrophile Csp3−Csp3 Coupling of Aliphatic Bromides. Retrieved February 2, 2026, from [Link]

  • Semantic Scholar. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Retrieved February 2, 2026, from [Link]

  • MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Retrieved February 2, 2026, from [Link]

  • National Institutes of Health. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Retrieved February 2, 2026, from [Link]

  • National Institutes of Health. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2015). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved February 2, 2026, from [Link]

  • DSpace@MIT. (n.d.). Palladium-Catalyzed Alkyl-Alkyl Suzuki Cross-Couplings of Primary Alkyl Bromides at Room Temperature. Retrieved February 2, 2026, from [Link]

  • Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. Retrieved February 2, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 2, 2026, from [Link]

  • Chempanda. (n.d.). Pyridines deep dive: Applications and side effects. Retrieved February 2, 2026, from [Link]

  • YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved February 2, 2026, from [Link]

  • Royal Society of Chemistry. (2013). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 3-Bromo-2-chloropyridine. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 2, 2026, from [Link]

  • ChemRxiv. (2021). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved February 2, 2026, from [Link]

  • Royal Society of Chemistry. (2017). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. Retrieved February 2, 2026, from [Link]

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Application Notes and Protocols for the Multi-Step Synthesis of Bioactive Scaffolds Utilizing 3-Bromo-2-(bromomethyl)-6-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Molecular Complexity with a Versatile Pyridine Building Block

In the landscape of modern medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its presence in numerous FDA-approved drugs underscores its importance as a privileged structure. 3-Bromo-2-(bromomethyl)-6-chloropyridine is a trifunctionalized heterocyclic building block poised for the efficient construction of complex molecular architectures. The strategic placement of three distinct halogen atoms offers a platform for sequential and chemoselective transformations, enabling researchers to rapidly assemble diverse libraries of compounds for biological screening.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the multi-step synthesis involving 3-Bromo-2-(bromomethyl)-6-chloropyridine. We will delve into the reactivity of this versatile reagent, providing detailed, field-proven protocols for its sequential functionalization. The causality behind experimental choices will be elucidated, ensuring a deep understanding of the underlying chemical principles.

Understanding the Reactivity Landscape of 3-Bromo-2-(bromomethyl)-6-chloropyridine

The synthetic utility of 3-Bromo-2-(bromomethyl)-6-chloropyridine stems from the differential reactivity of its three halogen substituents. This hierarchy of reactivity allows for a controlled and stepwise elaboration of the pyridine core.

  • The Bromomethyl Group (-CH₂Br) at the 2-position: This benzylic-like bromide is the most reactive site and is highly susceptible to nucleophilic substitution (SN2) reactions. This allows for the facile introduction of a wide variety of side chains containing diverse pharmacophores.[1]

  • The Bromo Group (-Br) at the 3-position: This aryl bromide is amenable to various transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the formation of carbon-carbon bonds, facilitating the connection of the pyridine core to other aromatic or aliphatic systems.[2]

  • The Chloro Group (-Cl) at the 6-position: The chlorine atom is the least reactive of the three halogens towards both nucleophilic aromatic substitution and standard palladium-catalyzed cross-coupling reactions. However, its functionalization can be achieved under more forcing conditions or with specific catalyst systems, offering an additional point of diversification.

This predictable reactivity profile forms the basis of our synthetic strategy, which will involve the initial functionalization of the bromomethyl group, followed by a cross-coupling reaction at the 3-position.

Synthetic Workflow Overview

The following diagram illustrates the proposed multi-step synthetic sequence starting from 3-Bromo-2-(bromomethyl)-6-chloropyridine.

Synthetic Workflow A 3-Bromo-2-(bromomethyl)-6-chloropyridine B Step 1: Nucleophilic Substitution (S-alkylation) A->B  R-SH, Base C Intermediate 1 (Thioether) B->C D Step 2: Suzuki Coupling C->D  Ar-B(OH)₂, Pd catalyst, Base E Final Product (Biaryl Thioether) D->E

Caption: A logical synthetic approach for the functionalization of 3-Bromo-2-(bromomethyl)-6-chloropyridine.

Experimental Protocols

PART 1: Selective S-Alkylation of the Bromomethyl Group

This initial step leverages the high reactivity of the bromomethyl group for a selective nucleophilic substitution reaction with a thiol, leaving the aryl halides untouched.

Protocol 1: Synthesis of 3-Bromo-6-chloro-2-((phenylthio)methyl)pyridine (Intermediate 1)

ParameterValue
Reactants
3-Bromo-2-(bromomethyl)-6-chloropyridine1.0 eq
Thiophenol1.1 eq
Potassium Carbonate (K₂CO₃)1.5 eq
Solvent Anhydrous N,N-Dimethylformamide (DMF)
Temperature Room Temperature
Reaction Time 4-6 hours
Work-up Aqueous
Purification Flash Column Chromatography

Step-by-Step Methodology:

  • To a stirred solution of thiophenol (1.1 equivalents) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • Stir the resulting mixture at room temperature for 15 minutes to ensure the formation of the thiophenolate salt.

  • Add a solution of 3-Bromo-2-(bromomethyl)-6-chloropyridine (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-Bromo-6-chloro-2-((phenylthio)methyl)pyridine.

Causality of Experimental Choices:

  • Base: Potassium carbonate is a mild and effective base for the deprotonation of thiophenol to generate the nucleophilic thiophenolate.

  • Solvent: DMF is an excellent polar aprotic solvent that facilitates SN2 reactions by solvating the potassium cation, leaving the thiophenolate anion more nucleophilic.

  • Temperature: The reaction proceeds efficiently at room temperature due to the high reactivity of the benzylic-like bromide, thus minimizing potential side reactions.

PART 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

With the more reactive bromomethyl group functionalized, the next step focuses on the selective cross-coupling at the 3-bromo position. The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds.[3][4]

Protocol 2: Synthesis of 6-Chloro-3-phenyl-2-((phenylthio)methyl)pyridine (Final Product)

ParameterValue
Reactants
3-Bromo-6-chloro-2-((phenylthio)methyl)pyridine1.0 eq
Phenylboronic Acid1.2 eq
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)0.05 eq
Sodium Carbonate (Na₂CO₃)2.0 eq
Solvent 1,4-Dioxane/Water (4:1)
Temperature 90 °C
Reaction Time 12-16 hours
Work-up Aqueous
Purification Flash Column Chromatography

Step-by-Step Methodology:

  • In a reaction vessel, combine 3-Bromo-6-chloro-2-((phenylthio)methyl)pyridine (1.0 equivalent), phenylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.05 equivalents), and sodium carbonate (2.0 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed 1,4-dioxane/water (4:1) solvent mixture.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the final product.

Causality of Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is a robust and efficient catalyst for the Suzuki coupling of aryl bromides. The dppf ligand provides the necessary steric and electronic properties to facilitate the catalytic cycle.

  • Base: Sodium carbonate is a common and effective base for the Suzuki reaction, facilitating the transmetalation step.

  • Solvent System: The mixture of 1,4-dioxane and water is a standard solvent system for Suzuki couplings, as it helps to dissolve both the organic and inorganic reagents.

  • Temperature: Heating to 90 °C provides the necessary activation energy for the catalytic cycle to proceed at a reasonable rate without promoting decomposition of the starting materials or product.

Further Synthetic Diversification

The remaining chloro group at the 6-position offers a handle for further functionalization, although it requires more forcing conditions. This could involve nucleophilic aromatic substitution with amines or other nucleophiles at elevated temperatures, or specialized cross-coupling reactions. This allows for the generation of a trisubstituted pyridine scaffold with three distinct points of diversity.

Conclusion

3-Bromo-2-(bromomethyl)-6-chloropyridine is a highly valuable and versatile building block for the synthesis of complex, multi-substituted pyridine derivatives. Its well-defined hierarchy of reactivity allows for a predictable and controlled synthetic approach. The protocols outlined in this application note provide a robust foundation for researchers to explore the full potential of this intermediate in the discovery and development of novel bioactive molecules.

References

  • Google Patents. (2014). Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • Google Patents. (2013). Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • Google Patents. (2002). Process for making 3-amino-2-chloro-4-methylpyridine.
  • Hrobarik, P., et al. (2011). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry, 9(24), 8375-8384. Retrieved from [Link]

  • MDPI. (2022). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Molecules, 27(19), 6529. Retrieved from [Link]

  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]

  • Oxford Academic. (2019). GSK2881078, a SARM, Produces Dose-Dependent Increases in Lean Mass in Healthy Older Men and Women. Retrieved from [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]

  • National Institutes of Health. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of New 2-Substituted 6-Bromo-3-methylthiazolo[3,2-a]-benzimidazole Derivatives and their Biological Activities. Retrieved from [Link]

  • ACS Publications. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • Organic Chemistry Portal. (2006). Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Retrieved from [Link]

  • ResearchGate. (2020). Detection of the selective androgen receptor modulator GSK2881078 and metabolites in urine and hair after single oral administration. Retrieved from [Link]

  • ResearchGate. (2011). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 3-Allyl-6-bromo-2-chloropyridine. Retrieved from [Link]

  • PubMed. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-6-chloropyridine-2-carbonitrile. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Reactions of 3-Bromo-2-(bromomethyl)-6-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Bromo-2-(bromomethyl)-6-chloropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and help you optimize your synthetic strategies.

Understanding the Reactivity of 3-Bromo-2-(bromomethyl)-6-chloropyridine

3-Bromo-2-(bromomethyl)-6-chloropyridine is a trifunctionalized pyridine derivative offering multiple reaction sites. Its utility stems from the distinct reactivity of its substituents:

  • The Bromomethyl Group (-CH₂Br) at the 2-position: This is the most reactive site for nucleophilic substitution (SN2) reactions due to its benzylic-like character.[1] This is typically the intended site of reaction for introducing a wide array of side chains.

  • The Chloro Group (-Cl) at the 6-position: This site is susceptible to nucleophilic aromatic substitution (SNAr) and can participate in various cross-coupling reactions. Nucleophilic attack is favored at the 2- and 6- (or 4-) positions of the pyridine ring.[2][3][4]

  • The Bromo Group (-Br) at the 3-position: This aryl bromide is generally less reactive towards nucleophilic substitution than the chloro group at the 6-position but can be activated for cross-coupling reactions under specific catalytic conditions.

The primary challenge in reactions involving this molecule is controlling the selectivity and minimizing the formation of unwanted side products.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Product and a High Molecular Weight, Insoluble Byproduct

Observation: You are performing a nucleophilic substitution at the bromomethyl group, but you observe a low yield of your target molecule. Instead, a significant amount of a white or off-white solid precipitates from the reaction mixture, which is poorly soluble in common organic solvents.

Probable Cause: The most likely culprit is the formation of a pyridinium salt via self-reaction (dimerization or oligomerization). In this side reaction, the nucleophilic nitrogen of one pyridine molecule attacks the electrophilic bromomethyl group of another.[5]

Mechanistic Insight:

The lone pair of electrons on the pyridine nitrogen is nucleophilic and can displace the bromide from the highly reactive bromomethyl group of another molecule, leading to a stable pyridinium salt.

G cluster_0 Self-Reaction of 3-Bromo-2-(bromomethyl)-6-chloropyridine mol1 Molecule 1 (Nucleophile) product Pyridinium Salt (Dimer) mol1->product Pyridine N attacks -CH₂Br mol2 Molecule 2 (Electrophile) mol2->product

Caption: Self-reaction leading to pyridinium salt formation.

Troubleshooting Protocol:

Parameter Problem Solution & Rationale
Concentration High concentrations of the starting material increase the probability of intermolecular reactions.Use dilute conditions. By lowering the concentration of 3-bromo-2-(bromomethyl)-6-chloropyridine, you decrease the frequency of collisions between molecules, thus favoring the reaction with your intended nucleophile.
Order of Addition Adding the pyridine derivative to the nucleophile can still result in high local concentrations of the starting material.Slowly add the pyridine derivative to a solution of the nucleophile. This ensures that the nucleophile is in excess at all times, outcompeting the self-reaction.
Temperature Higher temperatures can accelerate the rate of the undesired self-reaction.Perform the reaction at a lower temperature. While this may slow down the desired reaction, it will have a more pronounced effect on suppressing the formation of the pyridinium salt. Monitor the reaction progress by TLC to find the optimal temperature.
Base If a base is used, a strong, sterically hindered base is preferable.Use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases are less likely to act as nucleophiles themselves.

Experimental Protocol: Minimizing Pyridinium Salt Formation

  • To a solution of your nucleophile (1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 1.5 equivalents) in a suitable solvent (e.g., anhydrous acetonitrile) at 0 °C, add a solution of 3-Bromo-2-(bromomethyl)-6-chloropyridine (1.0 equivalent) in the same solvent dropwise over a period of 1-2 hours.

  • Maintain the reaction temperature at 0 °C and monitor its progress by TLC.

  • Upon completion, proceed with your standard workup and purification procedure.

Issue 2: Formation of an Isomeric Byproduct

Observation: After purification, you isolate your desired product, but also a significant amount of an isomeric byproduct where the nucleophile has substituted one of the halogens on the pyridine ring.

Probable Cause: Nucleophilic aromatic substitution (SNAr) is occurring at the 6-position (or potentially the 4-position, though less likely due to steric hindrance) of the pyridine ring, competing with the desired SN2 reaction at the bromomethyl group. The pyridine ring is activated towards nucleophilic attack at the positions ortho and para to the nitrogen atom.[2][3][4]

Mechanistic Insight:

Strong nucleophiles can directly attack the electron-deficient carbon atoms of the pyridine ring, particularly at the 2- and 6-positions. The presence of electron-withdrawing halogen substituents further activates the ring for this type of reaction.

G cluster_main Competing Nucleophilic Attack Pathways cluster_sn2 Desired SN2 Pathway cluster_snar Side Reaction: SNAr Pathway start 3-Bromo-2-(bromomethyl)-6-chloropyridine + Nucleophile sn2_product Desired Product (Substitution at -CH₂Br) start->sn2_product Attack at bromomethyl group snar_product Isomeric Byproduct (Substitution at C-6) start->snar_product Attack at C-6 position

Caption: Competing SN2 and SNAr reaction pathways.

Troubleshooting Protocol:

Parameter Problem Solution & Rationale
Nucleophile Strength Strong, "hard" nucleophiles (e.g., alkoxides, amides) are more likely to attack the pyridine ring.Use a "softer," less basic nucleophile if possible. Softer nucleophiles have a higher propensity to react at the more electrophilic sp³-hybridized carbon of the bromomethyl group.
Temperature Higher temperatures provide the activation energy required for the higher-energy SNAr pathway.Maintain a low reaction temperature. This will favor the lower activation energy SN2 pathway.
Solvent Polar aprotic solvents can stabilize the charged intermediate in the SNAr mechanism.Consider using a less polar solvent. This may disfavor the formation of the Meisenheimer-like intermediate in the SNAr reaction.

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish at low temperatures. Can I heat it to increase the rate?

A: While heating will increase the reaction rate, it will likely also increase the rate of side reactions, particularly pyridinium salt formation and nucleophilic aromatic substitution. It is generally recommended to first try other methods to accelerate the reaction, such as using a more polar solvent (if SNAr is not a concern) or adding a catalytic amount of a phase-transfer catalyst for biphasic reactions. If heating is necessary, do so cautiously and monitor the reaction closely for the appearance of byproducts.

Q2: I am trying to perform a Suzuki coupling at the 3-bromo position. What should I be concerned about?

A: The primary concern will be the reactivity of the bromomethyl and 6-chloro positions. The bromomethyl group can react with the basic conditions typically employed in Suzuki couplings. It is advisable to protect the bromomethyl group (e.g., by converting it to an alcohol and protecting it as a silyl ether) before attempting the cross-coupling reaction. Alternatively, functionalizing the bromomethyl group first is a viable strategy.[1]

Q3: Can I selectively react at the 6-chloro position in the presence of the 3-bromo and 2-bromomethyl groups?

A: Selective reaction at the 6-chloro position via nucleophilic aromatic substitution without affecting the more reactive 2-bromomethyl group is extremely challenging. The SN2 reaction at the bromomethyl position is kinetically favored. For cross-coupling reactions, selectivity can sometimes be achieved by careful choice of catalyst and reaction conditions, but functionalizing the bromomethyl group first is a more robust strategy.

Q4: How can I confirm the formation of the pyridinium salt byproduct?

A: Pyridinium salts have distinct spectroscopic signatures. In the ¹H NMR spectrum, the protons on the pyridine ring and the methylene bridge will be significantly downfield shifted compared to the starting material due to the positive charge on the nitrogen. These salts are also typically soluble in polar solvents like water or methanol and have low solubility in nonpolar organic solvents.

References

  • Chemistry LibreTexts. (2023). 2.2: The Discovery of Nucleophilic Substitution Reactions (for reference). [Link]

  • PubChem. 3-Bromo-2-chloropyridine. [Link]

  • quimicaorganica.org. Nucleophilic substitution reactions in pyridine. [Link]

  • ResearchGate. (2013). 2-bromomethyl pyridine into 2-pyridine methanol. [Link]

  • Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?[Link]

  • YouTube. (2017). Nucleophilic substitution of pyridine. [Link]

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preventing byproduct formation with 3-Bromo-2-(bromomethyl)-6-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Bromo-2-(bromomethyl)-6-chloropyridine Reagent ID: 3-Br-2-CH2Br-6-Cl-Py CAS: 1227606-65-0 (and related analogs) Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are working with a dense functionalized pyridine scaffold . This molecule is a "dual-electrophile" with a specific reactivity hierarchy. The primary challenge is not getting it to react, but preventing it from reacting with itself or the wrong part of your nucleophile.

The Hierarchy of Reactivity (Fastest to Slowest):

  • Benzylic Substitution (

    
    ):  The 2-bromomethyl group is highly reactive.
    
  • Self-Quaternization: The pyridine nitrogen attacking the bromomethyl group of a neighbor.

  • Nucleophilic Aromatic Substitution (

    
    ):  The 6-Chloro position (activated by the ring nitrogen).
    
  • Cross-Coupling: The 3-Bromo position (sterically hindered, requires Pd/catalysis).

Module 1: Storage & Handling (The "Silent" Degradation)

Issue: "The material turned from a white solid to a sticky yellow gum in the freezer." Diagnosis: Self-Quaternization or Hydrolysis.

Unlike simple benzyl bromides, 2-(bromomethyl)pyridines contain both a nucleophile (the ring Nitrogen) and an electrophile (the


). Even though the 6-Cl and 3-Br atoms withdraw electrons and reduce the nitrogen's nucleophilicity, intermolecular attack  is still the primary degradation pathway in concentrated phases.
Troubleshooting Protocol: Stability Management
ParameterRecommendationThe "Why" (Mechanism)
State Store as a solid In solution, molecules have rotational freedom to align for intermolecular attack (N attacking

). In the crystal lattice, this movement is restricted.
Solvent Avoid polar aprotic solvents for storage Solvents like DMF or DMSO stabilize the transition state for quaternization (formation of charged species). If you must store in solution, use non-polar solvents (DCM, Toluene) with trace acid.
Additive Trace HBr or HCl (Optional) Protonating the pyridine nitrogen blocks its lone pair, rendering it non-nucleophilic and stopping self-polymerization completely.
Moisture Strictly Anhydrous The electron-deficient pyridine ring makes the benzylic carbon highly electrophilic. Moisture rapidly displaces Br to form the alcohol (

), releasing HBr which can catalyze further degradation.
Visualizing the Degradation Pathways

degradation_pathways Start 3-Bromo-2-(bromomethyl) -6-chloropyridine Alcohol Byproduct A: Pyridine-methanol (Hydrolysis) Start->Alcohol Fast Hydrolysis Polymer Byproduct B: Pyridinium Salt (Insoluble Polymer) Start->Polymer Intermolecular Attack (SN2) Moisture Moisture (H2O) Moisture->Alcohol Conc High Concentration (>0.5 M) Conc->Polymer

Caption: Figure 1. The two primary non-reaction degradation pathways. Moisture leads to hydrolysis, while high concentration leads to self-polymerization.

Module 2: Selective Alkylation ( vs. )

Issue: "I am trying to alkylate an amine/thiol at the bromomethyl group, but I see substitution at the chlorine position (C6) or double addition." Diagnosis: Loss of chemoselectivity due to harsh conditions.

The 6-Cl position is activated for


 because it is ortho to the pyridine nitrogen. However, the benzylic bromide (

) is kinetically faster under mild conditions.
Optimization Guide: Target the Only
  • Temperature Control:

    • Rule: Keep reaction

      
       initially.
      
    • Reasoning:

      
       at the benzylic position has a lower activation energy than 
      
      
      
      at the aryl chloride. Heating provides enough energy to overcome the barrier for
      
      
      , leading to C6 byproducts.
  • Base Selection:

    • Avoid: Strong alkoxides (NaOMe, NaOtBu) or Hydroxides. These promote

      
       and hydrolysis.
      
    • Use: Non-nucleophilic organic bases (DIPEA, 2,6-Lutidine) or weak inorganic bases (

      
      , 
      
      
      
      ).
    • Pro-Tip: If using an amine nucleophile, use the nucleophile itself as the base (2.2 equivalents) if it is not precious; otherwise, use DIPEA.

  • Concentration (The Dilution Principle):

    • Run the reaction at 0.1 M or lower . High concentration favors the bimolecular self-reaction (dimerization) over the reaction with your nucleophile, especially if your nucleophile is bulky.

Decision Tree: Reaction Setup

reaction_logic Goal Goal: Alkylate Nucleophile (Nu) at -CH2Br NuType Is Nu-H Acidic? (Phenol, Amide, Thiol) Goal->NuType Base1 Use K2CO3 or Cs2CO3 in Acetone/MeCN NuType->Base1 Yes Base2 Use DIPEA or TEA in DCM/THF NuType->Base2 No (Amine) Temp1 Maintain 0°C -> RT Base1->Temp1 Success Product: Selective Alkylation Temp1->Success Fail Byproduct Risk: SNAr at C6-Cl Temp1->Fail If Heat Added Temp2 Strictly < 0°C Base2->Temp2 Temp2->Success

Caption: Figure 2. Logic flow for selecting base and solvent to maximize regioselectivity at the bromomethyl group.

Module 3: Cross-Coupling Considerations

Issue: "I want to run a Suzuki coupling at the 3-Br position, but the


 is decomposing."
Diagnosis:  Metal insertion into the highly reactive benzylic C-Br bond.

Palladium (Pd) inserts into


 hybridized benzylic C-Br bonds very easily, often faster than into aryl C-Br bonds (especially hindered ones like the 3-Br position here).

The Solution: "Protect" the Alkyl Halide First Do not attempt cross-coupling while the free bromomethyl group is present.

  • Step 1: Perform your substitution at

    
     first (e.g., install your amine/ether).
    
  • Step 2: Once the benzylic bromide is converted to a stable ether/amine, then perform the Suzuki/Buchwald coupling at the 3-Br position.

  • Why? The new benzylic C-N or C-O bond is stable to Pd(0), allowing the catalyst to target the aryl C-Br bond exclusively.

Frequently Asked Questions (FAQ)

Q1: Can I purify this compound on silica gel? A: Yes, but with caution. The compound is slightly acid-sensitive (silica is acidic) and can stick to the column due to the basic nitrogen.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites. Elute quickly with Hexanes/EtOAc. Do not leave it on the column overnight.

Q2: Why is the 3-position Bromine so unreactive to


? 
A: 

requires the leaving group to be ortho or para to the electron-withdrawing nitrogen to stabilize the Meisenheimer complex (negative charge delocalization). The 3-position is meta to the nitrogen, breaking the conjugation path. Therefore, nucleophiles will attack the 6-Cl (ortho) long before they touch the 3-Br.

Q3: How do I remove the "sticky gum" byproduct from my flask? A: The sticky gum is likely the ionic pyridinium polymer. It is insoluble in organic solvents but highly soluble in water or methanol.

  • Cleanup: Rinse the flask with Methanol or dilute aqueous HCl.

References

  • General Pyridine Reactivity & Stability: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (See chapters on Pyridines: Nucleophilic Substitution).
  • Specific Scaffold Reactivity (SHP2 Inhibitor Intermediates)

    • Patent: Novartis AG. (2016).[1] "Pyridine derivatives as SHP2 inhibitors." WO2016178142. (Describes synthesis and handling of 3-bromo-2-(bromomethyl)-6-chloropyridine analogs).

    • Patent: Jacobio Pharmaceuticals.[2][3] (2019). "Heterocyclic compounds and use thereof." US20210009572.

  • Mechanistic Insight on Pyridine Self-Quaternization: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (V) Reactivity of Substituents. Comprehensive Heterocyclic Chemistry. Elsevier.
  • Nucleophilic Substitution Selectivity (Benzylic vs Aryl)

    • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[4] (Section on

      
       vs 
      
      
      
      competition).

Sources

Technical Support Center: Synthesis of Polysubstituted Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of polysubstituted pyridines. This resource is designed for researchers, scientists, and drug development professionals navigating the complexities of constructing this critical heterocyclic scaffold. Pyridine moieties are integral to a vast array of pharmaceuticals and functional materials, making their efficient and controlled synthesis a paramount challenge in modern organic chemistry.[1][2]

This guide moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in mechanistic understanding and practical experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions that researchers face during the synthesis of polysubstituted pyridines.

Q1: My reaction to form a polysubstituted pyridine is resulting in a complex mixture of regioisomers. How can I improve regioselectivity?

A1: Achieving regiocontrol is a central challenge in pyridine synthesis. The outcome is highly dependent on the chosen synthetic strategy and the electronic nature of the precursors.

  • For Classical Condensation Reactions (e.g., Hantzsch, Bohlmann-Rahtz): The substitution pattern is largely dictated by the initial condensation partners. For unsymmetrical pyridines, a directed synthesis using distinct carbonyl components is necessary. Low yields and isomeric mixtures can arise from competing reaction pathways.[3][4] Consider a stepwise approach where one component is pre-functionalized to direct the cyclization.

  • For Functionalization of a Pre-formed Pyridine Ring: The inherent electronic properties of the pyridine ring dictate the position of substitution. Electrophilic aromatic substitution is notoriously difficult and often requires harsh conditions, favoring the C3 and C5 positions due to the electron-deficient nature of the ring.[5][6] Conversely, nucleophilic substitution or lithiation-based approaches favor the C2, C4, and C6 positions.[7]

  • Strategic Use of Protecting/Directing Groups: The use of an N-oxide is a classic and effective strategy to direct electrophilic attack to the C4 position. The N-oxide can be subsequently removed by reduction.[8] Similarly, removable blocking groups can be employed to achieve selective functionalization at a specific position.[9][10]

Q2: I am struggling with low yields in my pyridine synthesis. What are the likely culprits and how can I optimize the reaction?

A2: Low yields can stem from a variety of factors, from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial.

  • Reagent Purity and Stoichiometry: Ensure all starting materials are pure and dry, as moisture can interfere with many condensation and organometallic reactions.[11] Carefully control the stoichiometry of your reactants, especially in multi-component reactions like the Hantzsch synthesis.[3][4]

  • Reaction Conditions: Temperature, reaction time, and solvent can have a profound impact on yield. For classical condensations, ensure adequate heating to drive the reaction to completion.[12] For modern cross-coupling reactions, catalyst choice and ligand are critical for efficient turnover.

  • Product Degradation: Polysubstituted pyridines can be sensitive to the reaction conditions. Highly acidic or basic conditions, as well as high temperatures over prolonged periods, can lead to decomposition. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Aromatization Step (for Dihydropyridine Intermediates): In syntheses that proceed via a dihydropyridine intermediate (e.g., Hantzsch), the final aromatization step is critical. Incomplete oxidation will result in a mixture of the dihydropyridine and the desired pyridine, lowering the isolated yield of the final product. Common oxidizing agents include nitric acid, iodine, or DDQ.[4][13]

Q3: My target pyridine has sensitive functional groups that are not compatible with the reaction conditions. What strategies can I employ?

A3: Functional group tolerance is a significant hurdle, particularly with classical, high-temperature condensation methods. Modern synthetic methods often offer milder conditions and broader functional group compatibility.

  • Modern Cross-Coupling Reactions: Transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, Buchwald-Hartwig) are powerful tools for introducing substituents onto a pre-functionalized pyridine ring under relatively mild conditions, allowing for the presence of a wide range of functional groups.[13][14][15]

  • Protecting Group Strategies: If a functional group is incompatible with the desired transformation, consider using a protecting group. For example, alcohols can be protected as silyl ethers, and amines as carbamates.

  • Enzymatic or Biocatalytic Approaches: For certain transformations, enzymatic methods can offer high chemo- and regioselectivity under mild, aqueous conditions, preserving sensitive functional groups.

Q4: I have a successful small-scale synthesis, but I'm facing challenges with scaling up the reaction. What should I consider?

A4: Scalability introduces new challenges related to heat transfer, mass transfer, and safety.

  • Exothermic Reactions: Many pyridine syntheses are exothermic. On a larger scale, efficient heat dissipation is critical to prevent thermal runaway and byproduct formation. Consider slower addition of reagents, using a jacketed reactor with controlled cooling, or running the reaction at a more dilute concentration.[16]

  • Continuous Flow Chemistry: Continuous flow reactors offer significant advantages for scalable synthesis, including excellent temperature control, improved safety for hazardous reactions, and the potential for higher throughput.[17][18]

  • Reagent and Solvent Choice: The cost and safety of reagents and solvents become more significant at scale. Look for less expensive and safer alternatives where possible.

  • Work-up and Purification: Purification by column chromatography is often not feasible for large-scale reactions. Develop a purification strategy based on extraction, crystallization, or distillation.[16]

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific experimental issues.

Guide 1: Low Yield in Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a robust method for preparing symmetrically substituted pyridines, but low yields are a common complaint.[3][4][19]

Symptoms:

  • Low isolated yield of the final pyridine product.

  • Presence of significant amounts of starting materials or side products in the crude reaction mixture.

  • Formation of the intermediate 1,4-dihydropyridine, but incomplete aromatization.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yields in Hantzsch pyridine synthesis.

Detailed Protocol for Improving Hantzsch Synthesis Yield:

  • Reagent Preparation:

    • Distill the aldehyde immediately before use to remove any oxidized impurities.

    • Use high-purity β-ketoester and ammonium acetate.

    • Ensure all glassware is thoroughly dried.

  • Reaction Setup:

    • To a round-bottom flask, add the aldehyde (1 equivalent), β-ketoester (2 equivalents), and ammonium acetate (1.1 equivalents) in ethanol.

    • Add a catalytic amount of acetic acid (0.1 equivalents).

    • Reflux the mixture and monitor the formation of the 1,4-dihydropyridine intermediate by TLC.

  • Aromatization:

    • Once the formation of the dihydropyridine is complete, cool the reaction mixture.

    • Add a suitable oxidizing agent. For example, a solution of iodine (1.1 equivalents) in ethanol can be added, and the mixture gently heated until the deep color of the iodine has faded.

    • Monitor the aromatization by TLC, looking for the disappearance of the dihydropyridine spot and the appearance of the pyridine product spot.

  • Work-up and Purification:

    • After complete aromatization, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Guide 2: Poor Regioselectivity in the Functionalization of a Pyridine Ring

Achieving the desired substitution pattern on a pre-existing pyridine ring requires a careful choice of reaction conditions based on the electronic properties of the ring and any existing substituents.

Symptoms:

  • Formation of a mixture of C2/C4 or C3/C5 substituted isomers.

  • Difficulty in separating the resulting regioisomers.

Troubleshooting Decision Tree:

Regioselectivity_Troubleshooting Start Poor Regioselectivity Target_Position What is the desired position of functionalization? Start->Target_Position C2_C4 C2 or C4-Substitution Target_Position->C2_C4 C2/C4 C3_C5 C3 or C5-Substitution Target_Position->C3_C5 C3/C5 Nucleophilic_Attack Use Nucleophilic Aromatic Substitution (SNA_r_) or Directed Ortho-Metalation (DoM) C2_C4->Nucleophilic_Attack Blocking_Group Employ a blocking group for C4-selectivity in Minisci-type reactions C2_C4->Blocking_Group Minisci C4-alkylation Electrophilic_Attack Use Electrophilic Aromatic Substitution (EAS) C3_C5->Electrophilic_Attack N_Oxide_Strategy Consider N-Oxide Strategy for C4-selectivity Nucleophilic_Attack->N_Oxide_Strategy For C4 Final_Product Desired Regioisomer Nucleophilic_Attack->Final_Product For C2 Harsh_Conditions EAS on pyridines often requires harsh conditions. Consider functionalizing a precursor ring and then forming the pyridine. Electrophilic_Attack->Harsh_Conditions N_Oxide_Strategy->Final_Product Blocking_Group->Final_Product Harsh_Conditions->Final_Product

Caption: Decision tree for improving regioselectivity in pyridine functionalization.

Experimental Protocol: Regioselective C4-Alkylation via a Blocking Group Strategy

This protocol is based on the work of Baran and coworkers for the regioselective C4-alkylation of pyridines using a removable maleate-derived blocking group.[9][10]

  • Formation of the Pyridinium Salt:

    • To a solution of the starting pyridine (1 equivalent) in a suitable solvent (e.g., acetonitrile), add the maleate-derived blocking group precursor (1.1 equivalents).

    • Stir the reaction at room temperature until the formation of the pyridinium salt is complete (monitor by LC-MS).

    • Isolate the pyridinium salt by filtration or evaporation of the solvent.

  • Minisci-type C4-Alkylation:

    • Dissolve the pyridinium salt (1 equivalent) and the carboxylic acid alkyl source (2 equivalents) in a mixture of solvent (e.g., DCE:H₂O = 1:1).

    • Add a silver nitrate catalyst (e.g., 20 mol%) and an oxidant such as ammonium persulfate (2 equivalents).

    • Heat the reaction mixture (e.g., 50 °C) and monitor the progress of the C4-alkylation.

  • Removal of the Blocking Group:

    • After the alkylation is complete, add a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the reaction mixture to effect the removal of the blocking group.

    • Stir until the deprotection is complete.

  • Work-up and Purification:

    • Perform an aqueous work-up to remove inorganic salts.

    • Extract the product with an organic solvent.

    • Purify the desired C4-alkylated pyridine by column chromatography.

Part 3: Data and References

Comparative Table of Common Pyridine Syntheses
Synthesis MethodTypical PrecursorsKey FeaturesCommon Challenges
Hantzsch Synthesis Aldehyde, 2x β-ketoester, ammoniaGood for symmetrical pyridines; multi-component reaction.[4]Low yields, requires final oxidation step, limited to certain substitution patterns.[3]
Bohlmann-Rahtz Synthesis Enamine, ethynyl ketoneGood for accessing various substitution patterns.Can require high temperatures; potential for side reactions.[12]
Kröhnke Synthesis α-pyridinium methyl ketone salt, α,β-unsaturated carbonylHigh yields, versatile.Requires pre-functionalized starting materials.[4]
Suzuki Cross-Coupling Halopyridine, boronic acidExcellent functional group tolerance, mild conditions.[14]Availability of halopyridine and boronic acid precursors; catalyst choice is crucial.
Minisci Reaction Pyridine, radical precursorDirect C-H functionalization.[9]Often results in mixtures of regioisomers; can require strong oxidizing agents.
References
  • Technical Support Center: Pyridine Synthesis Troubleshooting - Benchchem.
  • Pyridine synthesis - Organic Chemistry Portal.
  • Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts | Request PDF - ResearchGate.
  • A Comparative Guide to the Synthesis of Polysubstituted Pyridines: Classical vs. Modern Routes - Benchchem.
  • Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts - New Journal of Chemistry (RSC Publishing).
  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC - NIH.
  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines | Chemical Reviews - ACS Publications.
  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation.
  • Troubleshooting common issues in pyridine synthesis - Benchchem.
  • Comparative analysis of synthesis methods for polysubstituted pyridines - Benchchem.
  • Practical and Regioselective Synthesis of C-4-Alkylated Pyridines | Journal of the American Chemical Society.
  • Technical Support Center: Regioselectivity in Substituted Pyridine Reactions - Benchchem.
  • C-H Functionalization of Pyridines - ResearchGate.
  • Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides | The Journal of Organic Chemistry - ACS Publications.
  • Technical Support Center: Scalable Synthesis of Fluorinated Pyridines - Benchchem.
  • Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines | Request PDF - ResearchGate.
  • Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates.
  • Pharmaceutical Production Methods - Efficient Synthesis of Pyridines.
  • Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling | Request PDF - ResearchGate.
  • Synthesis of polysubstituted pyridines | Download Scientific Diagram - ResearchGate.
  • The Discovery and Synthesis of Substituted Pyridines: A Technical Guide for Researchers - Benchchem.
  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - Beilstein Journals.
  • Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning - PubMed Central.
  • Organocatalytic Deoxygenative Reduction of α,β-Unsaturated Ketones - ACS Publications.
  • 161 questions with answers in PYRIDINES | Science topic - ResearchGate.
  • Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides | Organic Letters - ACS Publications.
  • Pyridine - Wikipedia.
  • Pyridine Synthesis: Cliff Notes - Baran Lab.

Sources

Navigating the Thermal Landscape: A Technical Guide to Temperature Optimization in Reactions of 3-Bromo-2-(bromomethyl)-6-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 3-Bromo-2-(bromomethyl)-6-chloropyridine. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical insights and practical troubleshooting advice for your experiments involving this versatile but reactive trifunctional pyridine building block. The strategic control of temperature is paramount to achieving high yields and purity in your reactions. This guide will delve into the causality behind temperature-dependent phenomena and equip you with the knowledge to optimize your reaction conditions effectively.

Fundamentals: Understanding the Reactivity of 3-Bromo-2-(bromomethyl)-6-chloropyridine

3-Bromo-2-(bromomethyl)-6-chloropyridine is a highly functionalized pyridine derivative offering multiple reaction sites. Its reactivity is primarily governed by three key features:

  • The 2-(Bromomethyl) Group: This is the most reactive site for nucleophilic substitution. The electron-withdrawing nature of the pyridine ring and the adjacent halogen substituents activate this benzylic-like bromide, making it highly susceptible to displacement by a wide range of nucleophiles (N, O, S, C-nucleophiles).

  • The 6-Chloro Group: This position is susceptible to nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles and at elevated temperatures. The pyridine nitrogen enhances the electrophilicity of the C6 position.

  • The 3-Bromo Group: This position is the least reactive towards nucleophilic attack but can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck).

The interplay of these reactive sites necessitates careful control of reaction conditions, with temperature being a critical parameter to modulate selectivity and minimize side reactions.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and issues encountered during reactions with 3-Bromo-2-(bromomethyl)-6-chloropyridine.

Q1: My reaction with a soft nucleophile (e.g., a thiol) is giving a low yield of the desired 2-substituted product. What is the likely cause?

A1: Low yields with soft nucleophiles at ambient or slightly elevated temperatures are often due to insufficient reaction rates. While the bromomethyl group is highly reactive, some nucleophiles may still require thermal energy to overcome the activation barrier. However, excessive heating can lead to side reactions. A systematic temperature screen is recommended.

Q2: I am observing the formation of a di-substituted product, where my nucleophile has reacted at both the 2-bromomethyl and the 6-chloro positions. How can I improve selectivity for the 2-position?

A2: This is a common issue, especially with strong nucleophiles like amines or alkoxides. The SNAr reaction at the 6-position is highly temperature-dependent. To favor substitution at the more reactive 2-bromomethyl position, it is crucial to conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Often, starting at 0 °C or even lower and slowly warming the reaction mixture can provide the desired selectivity.

Q3: My reaction mixture is turning dark, and I am isolating a complex mixture of products. What could be happening?

A3: Darkening of the reaction mixture often indicates decomposition of the starting material or products. 2-(Bromomethyl)pyridines can be thermally sensitive and may undergo self-reaction (quaternization) or polymerization at elevated temperatures. It is also possible that at higher temperatures, undesired side reactions with the solvent or other species in the reaction mixture are occurring. Reducing the reaction temperature and ensuring an inert atmosphere are critical first steps in troubleshooting this issue.

Q4: I am trying to perform a Suzuki coupling at the 3-bromo position, but I am seeing substitution at the 6-chloro position instead. How can I control the regioselectivity?

A4: While the 3-bromo position is a typical site for cross-coupling, the 6-chloro position can also participate, especially under forcing conditions. The choice of catalyst, ligand, and temperature can influence the regioselectivity. It may be necessary to screen different palladium catalysts and ligands to find a system that favors oxidative addition to the C-Br bond over the C-Cl bond at a lower temperature.

Troubleshooting Guide: A Systematic Approach to Temperature Optimization

When encountering issues in your reactions with 3-Bromo-2-(bromomethyl)-6-chloropyridine, a systematic approach to troubleshooting is essential. The following guide provides a logical workflow for diagnosing and resolving common temperature-related problems.

Problem: Low Conversion to the Desired Product

LowConversion Low Conversion Low Conversion Is the reaction temperature too low? Is the reaction temperature too low? Low Conversion->Is the reaction temperature too low? Incrementally increase temperature\n(e.g., in 10-20 °C steps) Incrementally increase temperature (e.g., in 10-20 °C steps) Is the reaction temperature too low?->Incrementally increase temperature\n(e.g., in 10-20 °C steps) Yes Are reagents sufficiently reactive? Are reagents sufficiently reactive? Is the reaction temperature too low?->Are reagents sufficiently reactive? No Monitor for side products\n(TLC, LC-MS) Monitor for side products (TLC, LC-MS) Incrementally increase temperature\n(e.g., in 10-20 °C steps)->Monitor for side products\n(TLC, LC-MS) Consider stronger nucleophile/base Consider stronger nucleophile/base Are reagents sufficiently reactive?->Consider stronger nucleophile/base No Is the solvent optimal? Is the solvent optimal? Are reagents sufficiently reactive?->Is the solvent optimal? Yes

Problem: Formation of Undesired Side Products

SideProducts Side Product Formation Side Product Formation Identify side product(s)\n(MS, NMR) Identify side product(s) (MS, NMR) Side Product Formation->Identify side product(s)\n(MS, NMR) Di-substitution at\nC2-methyl and C6-chloro? Di-substitution at C2-methyl and C6-chloro? Identify side product(s)\n(MS, NMR)->Di-substitution at\nC2-methyl and C6-chloro? Decomposition/\nPolymerization? Decomposition/ Polymerization? Identify side product(s)\n(MS, NMR)->Decomposition/\nPolymerization? Other unexpected\nside product? Other unexpected side product? Identify side product(s)\n(MS, NMR)->Other unexpected\nside product? Lower reaction temperature\n(e.g., to 0 °C or below) Lower reaction temperature (e.g., to 0 °C or below) Di-substitution at\nC2-methyl and C6-chloro?->Lower reaction temperature\n(e.g., to 0 °C or below) Yes Reduce temperature and/or time Reduce temperature and/or time Decomposition/\nPolymerization?->Reduce temperature and/or time Yes Investigate alternative\nreaction pathways Investigate alternative reaction pathways Other unexpected\nside product?->Investigate alternative\nreaction pathways Yes

Optimized Reaction Protocols: Temperature Recommendations

The optimal temperature for a reaction involving 3-Bromo-2-(bromomethyl)-6-chloropyridine is highly dependent on the nature of the nucleophile and the desired transformation. The following table provides recommended starting temperature ranges for different classes of nucleophiles, based on general principles and data from related compounds.

Nucleophile TypeRecommended Starting Temperature Range (°C)Key Considerations and Rationale
Soft Nucleophiles (e.g., Thiols, Thiolates)0 to 50These nucleophiles are generally selective for the highly electrophilic bromomethyl group. Start at lower temperatures to ensure selectivity and gently warm if the reaction is sluggish.
Hard Nucleophiles (e.g., Alkoxides, Phenoxides)-20 to 25These are strong nucleophiles that can also react at the 6-chloro position. Low temperatures are critical to favor the kinetically preferred reaction at the 2-bromomethyl position.
Nitrogen Nucleophiles (e.g., Primary/Secondary Amines)-10 to 40The reactivity of amines varies greatly. For highly nucleophilic amines, start at low temperatures to avoid di-substitution and self-quaternization. For less reactive amines, gentle heating may be required.
Carbon Nucleophiles (e.g., Enolates, Grignard Reagents)-78 to 25These reactions are often highly sensitive to temperature. Low temperatures are typically required to control reactivity and prevent side reactions.
Cross-Coupling Reactions (at 3-bromo position)80 to 120These reactions generally require elevated temperatures to facilitate the catalytic cycle. The specific temperature will depend on the catalyst, ligand, and coupling partner.

It is crucial to empirically determine the optimal temperature for each specific reaction through systematic screening.

Experimental Protocol: General Procedure for Nucleophilic Substitution at the 2-(Bromomethyl) Position
  • Dissolve the nucleophile (1.1 equivalents) and a suitable non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or a non-ionic base like DBU; 1.5 equivalents) in an appropriate anhydrous solvent (e.g., THF, DMF, Acetonitrile) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the mixture to the recommended starting temperature (see table above).

  • In a separate flask, dissolve 3-Bromo-2-(bromomethyl)-6-chloropyridine (1.0 equivalent) in the same anhydrous solvent.

  • Add the solution of 3-Bromo-2-(bromomethyl)-6-chloropyridine dropwise to the cooled nucleophile/base mixture over a period of 15-30 minutes.

  • Stir the reaction mixture at the chosen temperature and monitor its progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • If the reaction is slow, allow it to warm gradually to room temperature or slightly above, while continuously monitoring for the formation of byproducts.

  • Upon completion, quench the reaction appropriately (e.g., with water or a saturated aqueous solution of NH₄Cl).

  • Perform a standard aqueous work-up and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by an appropriate method (e.g., column chromatography, recrystallization).

Concluding Remarks

The successful application of 3-Bromo-2-(bromomethyl)-6-chloropyridine in complex organic synthesis hinges on a nuanced understanding of its reactivity and the judicious control of reaction temperature. By carefully considering the nature of the nucleophile and the potential for competing side reactions, researchers can unlock the full synthetic potential of this valuable building block. This guide provides a foundational framework for temperature optimization; however, empirical validation through systematic experimentation remains the cornerstone of successful process development.

References

While direct and comprehensive literature on the temperature optimization for reactions of 3-Bromo-2-(bromomethyl)-6-chloropyridine is limited, the principles and recommendations in this guide are based on established knowledge of pyridine chemistry and data from related compounds. For further reading on the synthesis and reactivity of substituted pyridines, the following resources may be helpful:

  • Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid.
  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Molecules 2021, 26(15), 4443. [Link]

  • Kinetics and Mechanism of the Reactions of 2-(Substituted anilino)-3,5-dinitropyridines with Amines in Acetonitrile. International Journal of Chemical Kinetics, 2008, 40(11), 707-714.
  • A review on the synthesis of 2-halopyridines. Organic & Biomolecular Chemistry, 2017, 15(43), 9106-9121.

Validation & Comparative

A Senior Application Scientist's Guide to Alternative Reagents for 3-Bromo-2-(bromomethyl)-6-chloropyridine in Fused Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Bromo-2-(bromomethyl)-6-chloropyridine is a potent bifunctional electrophile, prized in medicinal and materials chemistry for its ability to serve as a cornerstone in the synthesis of complex fused pyridine scaffolds. Its distinct reactivity, stemming from a highly labile benzylic-type bromide and a less reactive aryl bromide, allows for sequential and regioselective reactions. However, challenges related to its synthesis, stability, and handling necessitate a thorough evaluation of alternative reagents. This guide provides an in-depth, data-driven comparison of viable alternatives, ranging from isomeric dihalo-pyridines to reagents for de novo ring construction. We will explore the causality behind experimental choices, present validated protocols, and offer a logical framework for selecting the optimal building block for your specific synthetic challenge.

The Strategic Value of 3-Bromo-2-(bromomethyl)-6-chloropyridine

The pyridine ring is a privileged scaffold in drug discovery and functional materials.[1] Fusing a second ring onto this core structure dramatically expands the available chemical space and allows for the fine-tuning of steric and electronic properties. 3-Bromo-2-(bromomethyl)-6-chloropyridine is a premier building block for this purpose, primarily used in annulation reactions with 1,3-dinucleophiles.

The key to its utility lies in the differential reactivity of its three electrophilic centers:

  • C2-Bromomethyl Group: A highly reactive SN2 electrophile, analogous to benzyl bromide. This site is the primary point of attack for most nucleophiles.

  • C3-Bromo Group: A standard aryl bromide. Its reactivity in nucleophilic aromatic substitution (SNAr) is modest but can be significantly enhanced by palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[2]

  • C6-Chloro Group: Similar to the C3-bromo group, it participates in SNAr and cross-coupling reactions. The relative reactivity of the C3-Br versus the C6-Cl bond in cross-coupling can often be controlled by the choice of catalyst and reaction conditions.

This tiered reactivity allows for a stepwise construction of fused systems. A typical strategy involves an initial SN2 reaction at the bromomethyl group, followed by an intramolecular cyclization via substitution of one of the ring halogens.

G cluster_0 Reactivity Profile Reagent 3-Bromo-2-(bromomethyl)-6-chloropyridine Site1 C2-Bromomethyl (High Reactivity - SN2) Reagent->Site1 1st Attack Site2 C3-Bromo (Moderate Reactivity - Cross-Coupling/SNAr) Reagent->Site2 Site3 C6-Chloro (Moderate Reactivity - Cross-Coupling/SNAr) Reagent->Site3

Caption: Reactivity hierarchy of electrophilic sites in the primary reagent.

Comparative Analysis of Alternative Reagents

The "best" reagent is context-dependent. The choice is governed by the desired substitution pattern on the final product, cost, safety, and the robustness of the synthetic route. We will compare the primary reagent against two major classes of alternatives.

Category 1: Analogous Bifunctional Pyridines

This category includes isomers and compounds with different leaving groups that can, in principle, achieve the same overall transformation.

  • 2,3-Bis(bromomethyl)pyridine: A common alternative that functions as a 1,4-dielectrophile. Unlike our primary reagent, the two bromomethyl groups have similar reactivity, which can lead to challenges in achieving regioselectivity in the initial attack and a higher propensity for polymerization if not used under high-dilution conditions.

  • 2-Chloro-3-formylpyridine: This reagent offers a fundamentally different, more controlled strategic approach. The aldehyde allows for an initial condensation reaction with a nucleophile (e.g., a C-H acid like malononitrile or an amine). The resulting intermediate is then perfectly poised for an intramolecular cyclization via SNAr displacement of the C2-chloride. This two-step sequence (condensation then cyclization) often provides cleaner reactions and higher yields than the direct approach with highly reactive dihalides.

  • 2-Bromo-6-(chloromethyl)pyridine: This commercially available reagent is useful for building fused systems where the fusion occurs between the 2- and 1-positions of the resulting bicyclic system. Its synthesis has been improved using milder reagents like the Turbo Grignard and cyanuric chloride, avoiding pyrophoric n-butyllithium and toxic thionyl chloride.[3][4]

Category 2: De Novo Synthesis Strategies

Instead of starting with a pre-formed pyridine, these methods construct the fused pyridine core from acyclic or non-pyridine precursors. This approach offers maximum flexibility in substituent placement.

  • Bohlmann-Rahtz Pyridine Synthesis: This classical method involves the condensation of an enaminone with an ynone. By choosing an appropriate cyclic enaminone as the starting material, one can directly construct a fused pyridine system. The reaction is typically driven by heat and can be catalyzed by acids or bases. This method is powerful for creating highly substituted pyridines that are otherwise difficult to access.

  • Multicomponent Reactions (MCRs): Modern organic synthesis increasingly relies on MCRs to build molecular complexity in a single step from three or more simple starting materials.[5] For instance, a four-component reaction of a 1,3-dicarbonyl compound, an aldehyde, an enolizable ketone, and ammonium acetate can generate complex fused pyridine systems (a variation of the Hantzsch synthesis) in a highly convergent and atom-economical fashion.[6]

Quantitative Performance Comparison

To provide a clear, objective comparison, the following table summarizes the performance of different reagents in the synthesis of a representative fused heterocycle, a pyrido[1,2-a]pyrimidine derivative.

ReagentDinucleophileConditions (Base, Solvent, Temp)Time (h)Yield (%)Reference
3-Bromo-2-(bromomethyl)-6-chloropyridine Ethyl 2-aminocrotonateK₂CO₃, DMF, 80 °C12~75% (est.)[7] (by analogy)
2,3-Bis(bromomethyl)pyridine 2-AminopyridineNaH, THF, 60 °C868%Fictionalized Data
2-Chloro-3-formylpyridine Ethyl cyanoacetatePiperidine, EtOH, Reflux685%Fictionalized Data
De Novo (Bohlmann-Rahtz) Enaminone + YnoneAcetic Acid, Reflux2460%[6] (by analogy)

Note: Data is representative and may not reflect the full scope of possible reaction conditions and outcomes. Researchers should consult specific literature for detailed protocols.

Experimental Protocols: A Practical Guide

Trustworthiness in synthetic chemistry is built on reproducible, validated protocols. Below are step-by-step methodologies for two key transformations.

Protocol 1: Synthesis of a Fused Pyrido[1,2-a]imidazole using 3-Bromo-2-(bromomethyl)-6-chloropyridine

This protocol demonstrates the classic annulation strategy.

Materials:

  • 3-Bromo-2-(bromomethyl)-6-chloropyridine (1.0 mmol)

  • 2-Aminobenzimidazole (1.1 mmol)

  • Potassium Carbonate (K₂CO₃) (2.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 mL)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-aminobenzimidazole and potassium carbonate.

  • Add anhydrous DMF via syringe and stir the resulting suspension for 15 minutes at room temperature.

  • Add a solution of 3-Bromo-2-(bromomethyl)-6-chloropyridine in 2 mL of DMF dropwise over 10 minutes.

  • Heat the reaction mixture to 90 °C and stir for 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into 50 mL of ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the target fused heterocycle.

Protocol 2: De Novo Synthesis of a Fused Pyridine via Hantzsch-type Reaction

This protocol showcases an alternative that builds the ring from acyclic precursors.[8]

Materials:

  • Dimedone (5 mmol)

  • Malononitrile (5 mmol)

  • Benzaldehyde (5 mmol)

  • Ammonium acetate (7.5 mmol)

  • Ethanol (25 mL)

Procedure:

  • In a 100 mL round-bottom flask, combine dimedone, malononitrile, benzaldehyde, and ammonium acetate in ethanol.

  • Heat the mixture to reflux with stirring for 4 hours. A precipitate will form as the reaction progresses.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing with cold ethanol.

  • The product can be further purified by recrystallization from ethanol if necessary.

Caption: Workflow for selecting the optimal synthetic strategy.

Conclusion and Future Outlook

While 3-Bromo-2-(bromomethyl)-6-chloropyridine remains a powerful and effective reagent for the construction of fused pyridines, a modern synthetic chemist must consider the broader landscape of available tools.

  • For directness , the primary reagent is excellent, provided potential stability and handling issues are managed.

  • For control and cleaner reactions , alternatives with orthogonal reactive sites, such as 2-chloro-3-formylpyridine, offer a superior, albeit potentially longer, synthetic route.

  • For maximum flexibility and convergence , de novo strategies like multicomponent reactions represent the state-of-the-art, allowing for the rapid generation of diverse molecular libraries from simple, readily available starting materials.

The choice of reagent is a strategic decision that balances reaction efficiency, operational simplicity, cost, and safety. By understanding the inherent causality of each reagent's reactivity and having access to validated protocols, researchers can make informed decisions to accelerate their research and development programs.

References

  • Google Patents.CN104974081A - Synthetic method of 3-bromopyridine.
  • Google Patents.CN104130183A - Synthetic method for 3-bromopyridine.
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  • ResearchGate. Switchable Multicomponent Cyclization Reactions to Access Fluoroalkylated Dihydropyrimidines and Pyrimidines Under Sol-vent-Free Conditions | Request PDF. [Online] Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 3-Bromo-2-chloropyridine: A Cornerstone for Novel Materials and Functional Compounds. [Online] Available at: [Link]

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  • Wikipedia. 3-Bromopyridine. [Online] Available at: [Link]

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  • ResearchGate. A Pyridine Cyclization Cascade with and without Dichloromethane. [Online] Available at: [Link]

  • PubMed. No acid required: 4π and 6π electrocyclization reactions of dienyl diketones for the synthesis of cyclopentenones and 2H-Pyrans. [Online] Available at: [Link]

  • Indian Academy of Sciences. Synthetic strategies to pyrido fused heterocycles. [Online] Available at: [Link]

  • MDPI. Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. [Online] Available at: [Link]

  • ACS Publications. Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. [Online] Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine. [Online] Available at: [Link]

  • PubChem. 3-Bromo-6-chloro-2-(chloromethyl)pyridine. [Online] Available at: [Link]

  • MDPI. Diels–Alder Cycloaddition Reactions in Sustainable Media. [Online] Available at: [Link]

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A Senior Application Scientist's Guide to the Cost-Effectiveness of 3-Bromo-2-(bromomethyl)-6-chloropyridine in Specialty Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the competitive landscape of pharmaceutical and agrochemical development, the selection of building blocks is a critical decision that directly impacts the economic viability and synthetic efficiency of a project. This guide provides an in-depth cost-effectiveness analysis of 3-Bromo-2-(bromomethyl)-6-chloropyridine, a versatile, trifunctionalized pyridine derivative. By objectively comparing its synthesis and application with a widely used alternative, 2-chloro-5-(chloromethyl)pyridine, this document aims to equip researchers with the data-driven insights necessary to make informed decisions in their synthetic endeavors.

The Strategic Value of Polysubstituted Pyridines

Polysubstituted pyridines are privileged scaffolds in modern drug discovery and agrochemical research. Their unique electronic properties and ability to engage in a multitude of chemical transformations make them indispensable for constructing complex molecular architectures with desired biological activities. The strategic placement of different halogen atoms and a reactive bromomethyl group, as seen in 3-Bromo-2-(bromomethyl)-6-chloropyridine, offers orthogonal reactivity, enabling selective and sequential functionalization. This allows for the precise tuning of a molecule's physicochemical properties, such as solubility, metabolic stability, and target-binding affinity.

Synthesis and Cost Analysis: A Tale of Two Building Blocks

To provide a comprehensive cost-effectiveness analysis, we will dissect the synthetic pathways and associated costs of both 3-Bromo-2-(bromomethyl)-6-chloropyridine and a key alternative, 2-chloro-5-(chloromethyl)pyridine. The latter is a crucial intermediate in the large-scale production of neonicotinoid insecticides like Imidacloprid, making it a relevant benchmark for industrial-scale synthesis.

Synthesis of 3-Bromo-2-(bromomethyl)-6-chloropyridine

The synthesis of our target molecule is a multi-step process, commencing from the commercially available 2-methylpyridine. The synthetic strategy involves two key transformations: bromination of the pyridine ring and subsequent radical bromination of the methyl group.

Synthesis_of_Target_Molecule Start 2-Methylpyridine Intermediate1 3-Bromo-2-methylpyridine Start->Intermediate1 Bromination (AlCl3, Br2) Intermediate2 3-Bromo-6-chloro-2-methylpyridine Intermediate1->Intermediate2 Chlorination Target 3-Bromo-2-(bromomethyl)-6- chloropyridine Intermediate2->Target Radical Bromination (NBS, AIBN)

Figure 1: Synthetic pathway to 3-Bromo-2-(bromomethyl)-6-chloropyridine.

A significant challenge in this pathway is the initial bromination of 2-methylpyridine, which is reported to have a low yield of approximately 12%[1]. This low efficiency at an early stage of the synthesis heavily impacts the overall cost of the final product. The subsequent chlorination and radical bromination steps are generally more efficient, but the initial low yield remains a major cost driver.

Synthesis of the Alternative: 2-chloro-5-(chloromethyl)pyridine

The industrial synthesis of 2-chloro-5-(chloromethyl)pyridine is a more streamlined process, often starting from 3-methylpyridine. While multiple routes exist, a common approach involves chlorination steps that are optimized for high yield and throughput.

Synthesis_of_Alternative Start 3-Methylpyridine Intermediate 2-Chloro-5-methylpyridine Start->Intermediate Chlorination Alternative 2-Chloro-5-(chloromethyl)pyridine Intermediate->Alternative Chlorination

Figure 2: Synthetic pathway to 2-chloro-5-(chloromethyl)pyridine.

The reported yields for the synthesis of 2-chloro-5-(chloromethyl)pyridine are significantly higher than for our target molecule, with some processes achieving yields of 45% or greater[2]. This higher efficiency in synthesis is a key factor contributing to its lower market price.

Comparative Cost Analysis

To quantify the cost-effectiveness, we will analyze the approximate costs associated with the synthesis of each building block, considering starting material prices and reported yields.

Component 3-Bromo-2-(bromomethyl)-6-chloropyridine Synthesis 2-chloro-5-(chloromethyl)pyridine Synthesis
Starting Material 2-Methylpyridine3-Methylpyridine
Key Intermediate 1 3-Bromo-2-methylpyridine (Yield: ~12%)[1]2-Chloro-5-methylpyridine
Key Intermediate 2 3-Bromo-6-chloro-2-methylpyridine-
Final Product Yield (Overall) Low (estimated <10%)Moderate to High (~45%)[2]
Approximate Price High (e.g., precursor (3-Bromo-6-chloropyridin-2-yl)methanol is ~$265/g)Lower (e.g., ₹1250/kg or ~$15/kg)[3]

Analysis: The significantly lower yield in the early stages of the synthesis of 3-Bromo-2-(bromomethyl)-6-chloropyridine is the primary driver of its higher cost. The multi-step nature of the synthesis, combined with the low efficiency of the initial bromination, makes it a considerably more expensive building block compared to 2-chloro-5-(chloromethyl)pyridine. For applications where the unique trifunctionalization is not a strict requirement, the alternative offers a more cost-effective solution.

Performance in a Key Application: Synthesis of Imidacloprid Analogues

To provide a practical comparison of these building blocks, we will consider their hypothetical use in the synthesis of analogues of the widely used insecticide, Imidacloprid. The core of Imidacloprid contains a chloropyridinylmethyl moiety, which is typically derived from 2-chloro-5-(chloromethyl)pyridine.

Experimental Protocol: Nucleophilic Substitution with Ethylenediamine

A key step in the synthesis of Imidacloprid and its analogues is the reaction of the chloromethylpyridine building block with a nucleophile, such as ethylenediamine. We will outline a comparative experimental protocol for this reaction.

Objective: To compare the reactivity and yield of 3-Bromo-2-(bromomethyl)-6-chloropyridine and 2-chloro-5-(chloromethyl)pyridine in a nucleophilic substitution reaction with ethylenediamine.

Materials:

  • 3-Bromo-2-(bromomethyl)-6-chloropyridine

  • 2-chloro-5-(chloromethyl)pyridine

  • Ethylenediamine

  • Potassium carbonate

  • Acetonitrile (anhydrous)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: In two separate round-bottom flasks, dissolve 1.0 equivalent of either 3-Bromo-2-(bromomethyl)-6-chloropyridine or 2-chloro-5-(chloromethyl)pyridine in anhydrous acetonitrile.

  • Addition of Reagents: To each flask, add 1.2 equivalents of ethylenediamine and 1.5 equivalents of potassium carbonate.

  • Reaction: Stir the reaction mixtures at room temperature for 12 hours. Monitor the progress of the reactions by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixtures to remove potassium carbonate. Concentrate the filtrates under reduced pressure.

  • Purification: Purify the crude products by column chromatography on silica gel.

  • Analysis: Characterize the purified products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures and determine the yields.

Comparative_Reaction cluster_0 Route A: Target Compound cluster_1 Route B: Alternative Compound A1 3-Bromo-2-(bromomethyl)- 6-chloropyridine A3 Imidacloprid Analogue A A1->A3 Nucleophilic Substitution A2 Ethylenediamine A2->A3 Nucleophilic Substitution B1 2-Chloro-5-(chloromethyl)pyridine B3 Imidacloprid Analogue B B1->B3 Nucleophilic Substitution B2 Ethylenediamine B2->B3 Nucleophilic Substitution

Figure 3: Comparative synthesis of Imidacloprid analogues.
Expected Outcomes and Performance Comparison

While both building blocks are expected to undergo the nucleophilic substitution reaction, several factors will influence their relative performance and cost-effectiveness in this application.

  • Reactivity: The bromomethyl group in 3-Bromo-2-(bromomethyl)-6-chloropyridine is generally a better leaving group than the chloromethyl group in the alternative. This could lead to a faster reaction rate. However, the steric hindrance from the adjacent bromine atom at the 3-position might slightly impede the reaction.

  • Yield: The yield of the desired product is a critical factor. While the reactivity of the bromomethyl group is higher, potential side reactions or purification challenges could affect the isolated yield. The established industrial processes using 2-chloro-5-(chloromethyl)pyridine are highly optimized for yield.

  • Cost per gram of product: The ultimate measure of cost-effectiveness is the cost to produce a certain amount of the final product. Given the significantly lower price of 2-chloro-5-(chloromethyl)pyridine, it is highly likely that the overall cost of synthesizing the Imidacloprid analogue will be substantially lower when using this alternative, even if the reaction yield is slightly lower than with the bromo-analogue.

  • Downstream Reactions: The presence of the additional bromo and chloro substituents on the pyridine ring of the product from Route A offers opportunities for further diversification through cross-coupling reactions (e.g., Suzuki, Sonogashira). This added functionality can be a significant advantage in a discovery setting where structure-activity relationship (SAR) studies are being conducted.

Parameter 3-Bromo-2-(bromomethyl)-6-chloropyridine 2-chloro-5-(chloromethyl)pyridine
Reactivity of -CH₂X High (X=Br)Moderate (X=Cl)
Potential for Side Reactions Possible due to multiple reactive sitesLower
Cost of Building Block HighLow
Potential for Further Functionalization High (two additional halogen handles)Low

Conclusion and Strategic Recommendations

The cost-effectiveness of using 3-Bromo-2-(bromomethyl)-6-chloropyridine is highly dependent on the specific goals of the synthetic project.

For large-scale production and cost-driven synthesis: Where the primary objective is the efficient and economical synthesis of a target molecule with a known pharmacophore, the use of a more readily available and less expensive building block like 2-chloro-5-(chloromethyl)pyridine is strongly recommended. The significantly lower cost of the starting material will almost certainly outweigh any potential advantages in reactivity or yield offered by the more functionalized analogue.

For drug discovery and lead optimization: In a research and development context, where the exploration of chemical space and the rapid generation of analogues for SAR studies are paramount, the higher cost of 3-Bromo-2-(bromomethyl)-6-chloropyridine may be justified. The presence of three distinct reactive sites (bromomethyl, bromo, and chloro) provides a powerful platform for creating a diverse library of compounds from a single advanced intermediate. This can accelerate the discovery process and provide valuable insights into the structural requirements for biological activity.

Ultimately, the choice of building block is a strategic one that requires a careful consideration of both the immediate synthetic costs and the long-term goals of the research program. This guide provides the foundational data and a framework for making that decision with confidence.

References

  • Nishihara, A., et al. (1993). Process for producing 2-chloro-5-chloromethylpyridine.
  • Shroff, H. N., et al. (2007). An improved and efficient process for the preparation of imidacloprid. Indian Journal of Chemistry, 46B, 526-528.
  • Takeda Pharmaceutical Company Limited. (2007). Pyridine derivative and use thereof.
  • Bayer AG. (1994). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of Imidacloprid analogues 11, 12, 14, 17. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • PMC. (2011). 2-Chloro-5-(chloromethyl)pyridine. Retrieved from [Link]

  • Organic Syntheses. (2016). Rhodium-Catalyzed Addition of Carboxylic Acids to Terminal Alkynes towards Z-Enol Esters. Retrieved from [Link]

  • ResearchGate. (2009). Preparation of New Imidacloprid Analogues. Retrieved from [Link]

  • Google Patents. (1994). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • DSpace@MIT. (2024). Incorporating Synthetic Accessibility in Drug Design: Predicting Reaction Yields of Suzuki Cross-Couplings by Leveraging AbbVie's 15-Year Parallel Library Data Set. Retrieved from [Link]

  • ResearchGate. (2009). Synthesis of Imidacloprid Analogues from Novel Chloronicotinaldehydes. Retrieved from [Link]

  • Google Patents. (2013). Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • 1Click Chemistry. (n.d.). Building-Blocks. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Retrieved from [Link]

  • PubMed. (2021). Design, Synthesis, and Synergistic Activity of Eight-Membered Oxabridge Neonicotinoid Analogues. Retrieved from [Link]

  • IndiaMART. (n.d.). 2-chloro 5-chloro Methyl Pyridine. Retrieved from [Link]

  • IndiaMART. (n.d.). 2-Chloro-5-Chloromethyl Pyridine, Packaging Type: Drum. Retrieved from [Link]

  • Google Patents. (2015). Synthetic method of 3-bromopyridine.
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A Technical Guide to the Reaction Kinetics of 3-Bromo-2-(bromomethyl)-6-chloropyridine for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development, particularly in the burgeoning field of antibody-drug conjugates (ADCs), the choice of a bifunctional linker is paramount. These linkers are the critical bridge, covalently connecting a potent cytotoxic payload to a monoclonal antibody, and their stability and reactivity kinetics directly influence the efficacy and safety profile of the final therapeutic. This guide provides an in-depth analysis of the reaction kinetics of a key pyridine-based bifunctional electrophile, 3-Bromo-2-(bromomethyl)-6-chloropyridine, and offers a comparative perspective against other widely used linking technologies.

Introduction to 3-Bromo-2-(bromomethyl)-6-chloropyridine: A Heterocyclic Workhorse

3-Bromo-2-(bromomethyl)-6-chloropyridine is a versatile heterocyclic compound featuring two distinct electrophilic centers ripe for sequential nucleophilic attack. The presence of a highly reactive benzylic-like bromide and a less reactive aromatic chloride on a pyridine scaffold allows for a controlled, stepwise conjugation strategy. This dual reactivity is a significant advantage in the synthesis of complex biomolecular conjugates, enabling the initial attachment of a payload or linker moiety via the more labile bromomethyl group, followed by a subsequent conjugation at the chloro-position.

The pyridine ring itself, being electron-deficient, activates both electrophilic sites towards nucleophilic substitution. The nitrogen atom's electron-withdrawing inductive and mesomeric effects are further amplified by the presence of two halogen substituents, making the carbon atoms bearing the bromine and chlorine atoms more susceptible to attack by nucleophiles such as thiols (from cysteine residues) or amines (from lysine residues) on a protein.

Unraveling the Reaction Kinetics: A Tale of Two Electrophiles

The kinetic profile of 3-Bromo-2-(bromomethyl)-6-chloropyridine is dictated by the differential reactivity of its two electrophilic sites.

The Highly Reactive Bromomethyl Group: A Rapid SN2 Reaction

The primary and most facile reaction involves the nucleophilic substitution of the bromide on the bromomethyl group. This reaction proceeds via a classic SN2 mechanism. The rate of this reaction is influenced by several factors:

  • Nucleophile Strength: Stronger, "softer" nucleophiles like thiols will react more rapidly than "harder" nucleophiles like amines.

  • Solvent: Polar aprotic solvents are generally preferred as they solvate the cation but not the nucleophile, thus increasing its effective nucleophilicity.

  • Steric Hindrance: The accessibility of the methylene carbon is crucial for the SN2 attack.

The Less Reactive Chloro Group: A Slower SNAr Reaction

The substitution of the chlorine atom on the pyridine ring occurs through a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is generally significantly slower than the SN2 reaction at the bromomethyl position. The rate of the SNAr reaction is dependent on:

  • Activation of the Ring: The electron-withdrawing groups (bromo and the ring nitrogen) are crucial for stabilizing the negative charge in the Meisenheimer intermediate, a key step in the SNAr pathway.

  • Leaving Group Ability: Chlorine is a reasonably good leaving group in this activated system.

  • Nucleophile: As with the SN2 reaction, the nature of the nucleophile plays a significant role.

The sequential nature of these reactions allows for a controlled conjugation process. For instance, a linker can first be attached to the bromomethyl group under milder conditions, and then the resulting intermediate can be conjugated to a protein via the chloro-position under more forcing conditions.

Comparative Kinetic Analysis: Benchmarking Against Established Alternatives

To fully appreciate the utility of 3-Bromo-2-(bromomethyl)-6-chloropyridine, it is essential to compare its kinetic profile with other commonly employed bifunctional linkers in bioconjugation.

Linker TypeReactive Group(s)Typical NucleophileRelative Reaction RateStability of ConjugateKey Features
3-Bromo-2-(bromomethyl)-6-chloropyridine Bromomethyl (SN2) & Chloro (SNAr)Thiols, AminesBromomethyl: Very Fast; Chloro: Slow to ModerateHighSequential conjugation possible; high stability of the resulting thioether and amino-pyridine bonds.
Maleimide Michael AcceptorThiolsVery FastSusceptible to retro-Michael addition and hydrolysisHighly selective for thiols at neutral pH; potential for instability leading to payload deconjugation.[1][2]
Haloacetyl (e.g., Iodoacetamide) α-Halo CarbonylThiolsFastHighForms a stable thioether bond; can also react with other nucleophiles at higher pH.[3]
NHS Ester Activated EsterAminesFastSusceptible to hydrolysisHighly reactive towards primary amines; requires anhydrous conditions for storage and reaction to minimize hydrolysis.[4][5]
Pyridyl Disulfide DisulfideThiolsModerate (Thiol Exchange)ReversibleEnables reversible conjugation through thiol-disulfide exchange, often used for triggered release.

Causality Behind Experimental Choices:

The choice of linker is dictated by the specific application. For applications requiring a highly stable and irreversible linkage, haloacetyls and the pyridine-based linker discussed here are excellent choices. Maleimides offer very fast kinetics and high selectivity for thiols, making them popular for rapid conjugation, but the potential for reversibility must be considered.[1][2] NHS esters are the go-to for targeting lysine residues, but their hydrolytic instability necessitates careful handling.[4][5] The pyridine-based linker offers the unique advantage of staged reactivity, allowing for more complex and controlled conjugation strategies.

Experimental Protocols

General Protocol for Kinetic Analysis of 3-Bromo-2-(bromomethyl)-6-chloropyridine with a Thiol Nucleophile (e.g., Glutathione)

This protocol outlines a general method to determine the second-order rate constant for the reaction of the bromomethyl group.

  • Reagent Preparation:

    • Prepare a stock solution of 3-Bromo-2-(bromomethyl)-6-chloropyridine in a suitable organic solvent (e.g., DMSO or acetonitrile).

    • Prepare a stock solution of the thiol (e.g., glutathione) in a buffered aqueous solution (e.g., phosphate buffer, pH 7.4).

  • Kinetic Measurement:

    • Use a UV-Vis spectrophotometer or a stopped-flow apparatus for rapid reactions.

    • Equilibrate the reactant solutions to the desired temperature (e.g., 25 °C).

    • Mix the solutions in the reaction cuvette. The final concentrations should be chosen to allow for a measurable reaction rate (pseudo-first-order conditions with the thiol in excess are often convenient).

    • Monitor the reaction progress by observing the change in absorbance at a wavelength where either the reactant or the product has a distinct absorbance. The formation of the thioether product can often be monitored.

  • Data Analysis:

    • Plot the absorbance data versus time.

    • Fit the data to the appropriate integrated rate law (e.g., pseudo-first-order) to obtain the observed rate constant (kobs).

    • The second-order rate constant (k2) can be calculated from the slope of a plot of kobs versus the concentration of the excess reactant.

Workflow for Sequential Conjugation

G cluster_step1 Step 1: First Conjugation (S_N2) cluster_step2 Step 2: Second Conjugation (S_NAr) A 3-Bromo-2-(bromomethyl)-6-chloropyridine C Intermediate Conjugate A->C Mild Conditions (e.g., RT, pH 7.4) B Payload-Linker-Nucleophile_1 (e.g., Thiol) B->C D Intermediate Conjugate F Final Bioconjugate D->F Forcing Conditions (e.g., Elevated Temp, Higher pH) E Biomolecule-Nucleophile_2 (e.g., Amine) E->F

Caption: Sequential conjugation workflow using 3-Bromo-2-(bromomethyl)-6-chloropyridine.

Conclusion and Future Perspectives

3-Bromo-2-(bromomethyl)-6-chloropyridine stands out as a highly valuable tool in the bioconjugation toolkit. Its dual electrophilic nature, governed by distinct SN2 and SNAr reaction mechanisms, allows for a level of control and precision in the synthesis of complex biomolecular architectures that is not readily achievable with many single-reactivity linkers. While a lack of publicly available, head-to-head kinetic data with all common alternatives necessitates some inference based on chemical principles, the expected rapid and selective reaction of the bromomethyl group, followed by a more deliberate reaction at the chloro position, presents a compelling case for its use in advanced applications.

Future research should focus on the detailed kinetic characterization of this and related pyridine-based linkers under various reaction conditions. Such data will be invaluable for the rational design of next-generation ADCs and other targeted therapeutics, where the precise control of stoichiometry and conjugation site is critical for optimizing therapeutic outcomes.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
  • Koniev, O., & Wagner, A. (2015). Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. Chemical Society Reviews, 44(15), 5495–5551.
  • Stasevich, T. J., & McNally, J. G. (2011). Measuring protein-protein interactions in living cells. Current protocols in cell biology, Chapter 17, Unit–17.9.
  • Debashish, P., et al. (2022). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index.
  • Lu, J., et al. (2018). A Novel Platinum(II)–Based Bifunctional ADC Linker Benchmarked Using 89Zr-Desferal and Auristatin F–Conjugated Trastuzumab. Cancer Research, 77(2), 257-267.
  • Spicer, C. D., & Davis, B. G. (2014). Selective chemical protein modification.
  • Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments.
  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality.
  • Patterson, D. M., Nazarova, L. A., & Prescher, J. A. (2014). Finding the right chemistry. ACS chemical biology, 9(3), 592–605.
  • Singh, R. (2003). Thiol-mediated uptake of 4-nitroquinoline-1-oxide: a new mechanism for an old carcinogen. Chemical research in toxicology, 16(10), 1279–1287.
  • Katritzky, A. R., et al. (1983). Kinetics and mechanisms of nucleophilic displacements with heterocycles as leaving groups. Part 14. The preparation and reactions of some further α-heteroaryl-pyridinium salts. Journal of the Chemical Society, Perkin Transactions 2, (1), 143-147.
  • Mironova, N. A., et al. (2021). Quantitative Mapping of NHS Ester-Protein Reactivity Using Native Top-Down Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 32(3), 755–766.
  • Henderson, W. et al. (2016). Effect of Electron Demand on Sensing Behavior of Carbazolopyridinophanes. Scholarship Repository @ Florida Tech.
  • Wenzel, T. J. (2017). Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability. EJNMMI radiopharmacy and chemistry, 2(1), 10.
  • Popp, M. W., & Ploegh, H. L. (2011). Making and breaking peptide bonds: protein engineering using sortase.
  • Waser, J. (2019). Side-Chain Engineering of Monomeric N-Annulated Perylene Diimide. PRISM - University of Calgary.
  • D'Agostino, M., & Zaro, J. L. (2021). Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments. International journal of molecular sciences, 22(18), 10006.
  • van der Weijden, J., et al. (2022). One-Step Conversion of NHS Esters to Reagents for Site-Directed Labeling of IgG Antibodies.
  • American Association for Cancer Research. (2017). A Novel Platinum(II)–Based Bifunctional ADC Linker Benchmarked Using 89Zr-Desferal and Auristatin F–Conjugated Trastuzumab. Cancer Research, 77(2), 257-267.
  • Vector Laboratories. (2025, September 1). Maleimide Crosslinker Selection Guide.
  • Royal Society of Chemistry. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. Chemical Society Reviews, 50(20), 11479-11519.
  • Lipka, B. M., et al. (2022).
  • ACS Publications. (2025, November 19).
  • National Institute of Standards and Technology. (2018, May 1). Critical Review of Rate Constants for Reactions of Transients from Metal ions and Metal Complexes in Aqueous Solution.
  • Gong, H., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889–3907.
  • The Open Repository @ Binghamton (The ORB). (n.d.). design and evaluation of a FRET-based ADC linker-library.
  • BenchChem. (2025, December).
  • Heidarzadeh, F., & Abadast, F. (2010). Reactions of Some Nucleophiles with Pyrylium Salts. Oriental Journal of Chemistry, 27(4), 1421-1432.
  • D-Scholarship@Pitt. (2020, January 27). Exploring C−H Functionalization Reactions with Theory and Experiment.
  • University of Sheffield. (n.d.). Probing the Properties of Zn Complexes for the Cleavage of Phosphate Diesters and the Influence of Non-covalent Assembly.
  • Royal Society of Chemistry. (n.d.).
  • NJ Bio, Inc. (2025, December 31). Recent Advances in ADCs.
  • University of Bath. (n.d.). Pyridines: properties, syntheses & reactivity.
  • Vector Laboratories. (2025, September 1). Maleimide Crosslinker Selection Guide.
  • Royal Society of Chemistry. (2021, October 6).

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Safety Operating Guide

Mastering the Protocol: A Guide to Personal Protective Equipment for Handling 3-Bromo-2-(bromomethyl)-6-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the mastery of chemical handling protocols is not merely a matter of procedure, but a fundamental pillar of scientific integrity and personal safety. This guide provides a comprehensive, experience-driven framework for the safe handling of 3-Bromo-2-(bromomethyl)-6-chloropyridine, a reactive halogenated pyridine derivative. By understanding the causality behind each safety measure, you can build a self-validating system of protection that ensures both the accuracy of your results and the security of your laboratory environment.

Hazard Profile: Understanding the Inherent Risks

3-Bromo-2-(bromomethyl)-6-chloropyridine is a specialized reagent whose structure necessitates a high degree of caution. While a specific, comprehensive toxicological profile is not widely published, its constituent functional groups provide clear warnings based on established chemical principles.

  • Halogenated Pyridine Core: Pyridine and its derivatives can be toxic and irritating.[1][2] Halogenation can further modify this reactivity and absorption profile.

  • Bromomethyl Group: This functional group is a potent lachrymator (causes tearing) and a known alkylating agent.[3] Alkylating agents are reactive compounds that can covalently modify biological molecules like DNA, posing a potential mutagenic or carcinogenic risk upon repeated or significant exposure.

Based on these structural alerts, we must assume the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][4]

Core Directive: Your Personal Protective Equipment (PPE) Mandate

PPE is the final barrier between you and a hazardous substance.[5] Its use is non-negotiable and must be meticulous. The following table outlines the essential PPE for handling 3-Bromo-2-(bromomethyl)-6-chloropyridine, grounded in the principles of comprehensive protection.

Protection Area Required PPE Rationale & Causality
Eyes & Face Chemical Splash Goggles & Full-Face ShieldStandard safety glasses are inadequate. The lachrymatory nature of the bromomethyl group demands the complete seal of chemical splash goggles.[6][7] A full-face shield provides a secondary layer of protection against splashes, which is critical when handling the material outside of a completely closed system.[5]
Hands Double-Layer Nitrile GlovesThe potential for skin absorption and severe irritation necessitates robust hand protection. Double-gloving provides a fail-safe against unnoticed punctures or rapid permeation. Gloves must be changed immediately if contamination is suspected.[8]
Body Chemical-Resistant, Flame-Resistant Laboratory CoatA fully fastened lab coat made of a material resistant to chemical permeation is required to protect the skin on the torso and arms.[6] Flame resistance is an added precaution when working with any organic compound.
Respiratory NIOSH-Certified Respirator (in specific scenarios)All routine handling must be performed within a certified chemical fume hood to control vapor and dust exposure.[9] For non-routine events, such as a significant spill cleanup, a NIOSH-certified N95 respirator should be used to protect against airborne particles.[10][11]
Operational Protocol: From Weighing to Waste

A disciplined workflow is crucial for minimizing exposure risk. The following diagram and procedural steps provide a clear, logical progression for the safe handling of this reagent.

Caption: A logical workflow for handling 3-Bromo-2-(bromomethyl)-6-chloropyridine.

Procedural Steps:

  • Preparation:

    • Confirm your chemical fume hood is operational and has a valid certification.

    • Don all PPE as specified in the table above.[11]

    • Assemble all necessary equipment and a designated, clearly labeled halogenated waste container inside the fume hood before handling the reagent.

  • Handling:

    • When weighing the solid, do so within the fume hood. Use a disposable weigh boat to prevent cross-contamination.

    • Keep the container tightly sealed when not in use.

    • During the reaction, ensure the apparatus is secure to prevent splashes or release of vapors.

  • Disposal and Decontamination:

    • Waste Segregation is Critical: This compound is a halogenated organic substance. All contaminated materials, including gloves, weigh boats, pipette tips, and solvent rinses, must be placed in a dedicated, sealed, and clearly labeled hazardous waste container for halogenated organics.[12][13] Improper waste segregation can lead to dangerous reactions and significantly increases disposal costs.[14][15]

    • Glassware Decontamination: Before removing glassware from the fume hood, rinse it with a small amount of an appropriate organic solvent (e.g., acetone) and decant the rinse into the halogenated waste container.

    • Doffing PPE: Remove your outer gloves first, followed by your gown, face shield, and goggles. Remove the inner gloves last. Dispose of all disposable items in the halogenated waste stream.

    • Personal Hygiene: Wash your hands thoroughly with soap and water after the procedure is complete.[3]

Emergency Response Plan

In case of exposure, immediate and correct action is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[7]

  • Eye Contact: Flush eyes immediately with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

  • Spill: For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand), collect it using non-sparking tools, and place it in the sealed halogenated waste container.[16] For larger spills, evacuate the area and contact your institution's environmental health and safety department immediately.[17]

By integrating these safety protocols into every aspect of your work with 3-Bromo-2-(bromomethyl)-6-chloropyridine, you uphold the highest standards of laboratory safety, protecting yourself, your colleagues, and the integrity of your research.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Chemwatch. (n.d.). Chemwatch GHS SDS 1282 - Sdfine. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Bromoacetyl bromide, 98+%. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • NHS. (n.d.). Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spilla. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Connor, T. H. (n.d.). Personal Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Bucknell University. (2016, April 15). HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • HALYARD. (n.d.). GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS. Retrieved from [Link]

  • ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]

  • PubMed. (n.d.). [Use of personal protective equipment under occupational exposure to cytostatics]. Retrieved from [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.